An In-Depth Technical Guide to 2-(p-Tolyl)nicotinic Acid: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction 2-(p-Tolyl)nicotinic acid, systematically known as 2-(4-methylphenyl)pyridine-3-carboxylic acid, is a heterocyclic aromatic compound that has g...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(p-Tolyl)nicotinic acid, systematically known as 2-(4-methylphenyl)pyridine-3-carboxylic acid, is a heterocyclic aromatic compound that has garnered interest within the scientific community. As a derivative of nicotinic acid (Vitamin B3), this molecule belongs to a class of compounds known for their diverse biological activities. The incorporation of a p-tolyl group at the 2-position of the pyridine ring introduces significant modifications to the molecule's steric and electronic properties, opening avenues for its exploration in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, offering a foundational resource for researchers in the field.
Chemical Structure and Physicochemical Properties
The chemical identity of 2-(p-Tolyl)nicotinic acid is defined by a pyridine ring substituted with a carboxylic acid group at the 3-position and a 4-methylphenyl (p-tolyl) group at the 2-position.
Molecular Structure:
Caption: Chemical structure of 2-(p-Tolyl)nicotinic acid.
Sparingly soluble in water, soluble in organic solvents like DMSO and DMF (predicted)
-
Spectroscopic Characterization
Detailed experimental spectral data for 2-(p-Tolyl)nicotinic acid is not widely published. However, based on its structure, the expected spectroscopic features are as follows:
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show characteristic signals for the pyridine and p-tolyl protons. The pyridine ring protons would appear in the aromatic region, typically between 7.0 and 9.0 ppm. The tolyl group would exhibit a singlet for the methyl protons around 2.3-2.5 ppm and two doublets for the aromatic protons. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR Spectroscopy:
The carbon NMR spectrum would display signals for the thirteen carbon atoms. The carboxylic acid carbonyl carbon would be observed in the range of 165-175 ppm. The aromatic and pyridine carbons would resonate between 120 and 160 ppm, and the methyl carbon of the tolyl group would appear at approximately 20-25 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid from 2500 to 3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid would be present around 1700-1730 cm⁻¹. C=C and C=N stretching vibrations from the aromatic rings would appear in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS):
The mass spectrum under electrospray ionization (ESI) would show a prominent peak for the molecular ion [M+H]⁺ at m/z 214.08 or [M-H]⁻ at m/z 212.07.
Synthesis and Methodologies
The synthesis of 2-arylnicotinic acids is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly effective method.
Suzuki-Miyaura Coupling Approach:
This reaction involves the coupling of an aryl boronic acid with an aryl halide. For the synthesis of 2-(p-Tolyl)nicotinic acid, this would typically involve the reaction of a 2-halonicotinic acid derivative with p-tolylboronic acid.
An In-depth Technical Guide to the Crystal Structure and Spectroscopic Characterization of 2-(p-Tolylamino)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract 2-(p-Tolylamino)nicotinic acid (TNA), a derivative of nicotinic acid, is a molecule of significant interest in medicinal chemistry and materials sc...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(p-Tolylamino)nicotinic acid (TNA), a derivative of nicotinic acid, is a molecule of significant interest in medicinal chemistry and materials science. Its structural flexibility and capacity for forming diverse intermolecular interactions give rise to a fascinating polymorphic landscape. This guide provides a comprehensive analysis of the crystal structure of TNA, detailing the crystallographic parameters of its known polymorphs. Furthermore, it delves into the spectroscopic characterization of TNA, with a focus on Nuclear Magnetic Resonance (NMR) data to elucidate its molecular structure in solution. This document also presents detailed experimental protocols for the synthesis of TNA via the Ullmann condensation and for the crystallization of its distinct polymorphic forms, offering a practical resource for researchers in the field.
Introduction: The Significance of 2-(p-Tolylamino)nicotinic Acid
2-(p-Tolylamino)nicotinic acid, a member of the fenamic acid family of non-steroidal anti-inflammatory drugs (NSAIDs), holds a notable position in pharmaceutical research. Its structural motif, featuring a substituted aminopyridine core, is a key pharmacophore in various biologically active compounds. The molecule's ability to exist in different crystalline forms, or polymorphs, is of paramount importance in drug development, as polymorphism can significantly influence a drug's solubility, bioavailability, and stability.
A particularly intriguing aspect of TNA is its exhibition of both neutral and zwitterionic polymorphs.[1][2] This phenomenon, where the proton from the carboxylic acid can transfer to the pyridine nitrogen, leads to distinct solid-state structures with different physicochemical properties. Understanding the subtle interplay of factors that govern the formation of these polymorphs is crucial for controlling the solid-state properties of TNA for pharmaceutical applications.
This guide aims to provide a detailed technical overview of the structural and spectroscopic properties of TNA, serving as a valuable resource for scientists working on the development of new pharmaceuticals and functional materials.
Crystal Structure Analysis: A Tale of Three Polymorphs
Single-crystal X-ray diffraction studies have revealed that 2-(p-Tolylamino)nicotinic acid can crystallize in at least three distinct polymorphic forms, designated as Form I, Form II, and Form III.[1][2] A key differentiator among these forms is the protonation state of the molecule, with Forms I and II being neutral and Form III existing as a zwitterion.[1][2]
The crystallographic parameters for the three polymorphs are summarized in the table below.
Parameter
Form I
Form II
Form III (Zwitterionic)
Crystal System
Monoclinic
Orthorhombic
Orthorhombic
Space Group
P2₁/n
Pbca
Pbca
a (Å)
11.038(10)
14.2565(16)
9.0787(11)
b (Å)
9.067(8)
10.7542(15)
14.2261(17)
c (Å)
11.392(10)
14.769(3)
17.154(2)
α (˚)
90
90
90
β (˚)
101.860(14)
90
90
γ (˚)
90
90
90
V (ų)
1115.8(17)
2264.3(6)
2215.6(5)
Z
4
8
8
Table 1: Crystallographic data for the three polymorphs of 2-(p-Tolylamino)nicotinic acid. Data sourced from Nath, N. K., Kumar, S. S., & Nangia, A. (2011).[1][2]
Intermolecular Interactions and Packing
The distinct packing arrangements in the three polymorphs are governed by a network of hydrogen bonds and other non-covalent interactions.
Forms I and II (Neutral): In the neutral polymorphs, the primary intermolecular interaction is the classic carboxylic acid...pyridine hydrogen bond, forming a robust supramolecular synthon.[1][2] These synthons then assemble into higher-order structures through weaker C-H···O and C-H···π interactions.
Form III (Zwitterionic): The zwitterionic form is characterized by a strong N⁺-H···O⁻ hydrogen bond between the protonated pyridine nitrogen and the deprotonated carboxylate group.[1][2] This charge-assisted hydrogen bond is a dominant feature in the crystal packing of Form III. The formation of this zwitterionic form has been observed to be promoted by the presence of co-formers with pyridine moieties during crystallization.[1]
The subtle differences in these intermolecular interactions lead to variations in the thermodynamic stability of the polymorphs, a critical consideration in pharmaceutical formulation.
NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Below is a summary of the expected ¹H and ¹³C NMR chemical shifts for 2-(p-Tolylamino)nicotinic acid.
¹H NMR Data (Predicted)
Proton
Chemical Shift (ppm)
Multiplicity
Coupling Constant (J, Hz)
H-4 (Nicotinic)
8.0 - 8.2
dd
~8, 2
H-5 (Nicotinic)
7.0 - 7.2
dd
~8, 5
H-6 (Nicotinic)
8.3 - 8.5
dd
~5, 2
H-2', H-6' (Tolyl)
7.2 - 7.4
d
~8
H-3', H-5' (Tolyl)
7.0 - 7.2
d
~8
-CH₃ (Tolyl)
2.3 - 2.5
s
-
-NH-
9.0 - 11.0
br s
-
-COOH
12.0 - 14.0
br s
-
Table 2: Predicted ¹H NMR chemical shifts for 2-(p-Tolylamino)nicotinic acid in a typical deuterated solvent such as DMSO-d₆.
¹³C NMR Data (Predicted)
Carbon
Chemical Shift (ppm)
C-2 (Nicotinic)
155 - 160
C-3 (Nicotinic)
115 - 120
C-4 (Nicotinic)
140 - 145
C-5 (Nicotinic)
120 - 125
C-6 (Nicotinic)
150 - 155
-COOH
165 - 170
C-1' (Tolyl)
135 - 140
C-2', C-6' (Tolyl)
128 - 132
C-3', C-5' (Tolyl)
118 - 122
C-4' (Tolyl)
130 - 135
-CH₃ (Tolyl)
20 - 22
Table 3: Predicted ¹³C NMR chemical shifts for 2-(p-Tolylamino)nicotinic acid in a typical deuterated solvent such as DMSO-d₆.
Experimental Protocols
Synthesis of 2-(p-Tolylamino)nicotinic Acid via Ullmann Condensation
The synthesis of 2-(p-Tolylamino)nicotinic acid is typically achieved through an Ullmann condensation reaction between 2-chloronicotinic acid and p-toluidine.[3][4] This copper-catalyzed cross-coupling reaction is a robust method for the formation of C-N bonds.
Caption: Workflow for the synthesis of 2-(p-Tolylamino)nicotinic acid.
Step-by-Step Protocol:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloronicotinic acid (1.0 eq), p-toluidine (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq).
Solvent Addition: Add a suitable solvent, such as ethanol, to the flask. The reaction can be performed at a concentration of approximately 0.5 M with respect to the 2-chloronicotinic acid.
Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and acidify to pH 3-4 with hydrochloric acid. This will precipitate the product.
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Purification: Remove the solvent under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure 2-(p-Tolylamino)nicotinic acid.
Crystallization of Polymorphs
The different polymorphs of 2-(p-Tolylamino)nicotinic acid can be obtained by carefully controlling the crystallization conditions.
Caption: General workflow for obtaining different polymorphs of TNA.
Protocol for Obtaining Different Polymorphs:
Forms I and II (Neutral): These polymorphs can often be obtained concomitantly from a variety of common organic solvents.[5]
Dissolve the purified 2-(p-Tolylamino)nicotinic acid in a suitable solvent (e.g., acetone, methanol, ethanol, ethyl acetate, acetonitrile, chloroform, or THF) at an elevated temperature to achieve saturation.
Allow the solution to cool slowly to room temperature.
Alternatively, allow for slow evaporation of the solvent at room temperature.
Crystals of both Form I and Form II may be observed in the same batch.
Form III (Zwitterionic): The zwitterionic polymorph is typically obtained in the presence of a co-former containing a pyridine moiety.[1]
Dissolve 2-(p-Tolylamino)nicotinic acid and a co-former (e.g., 2-aminopyridine) in a suitable solvent.
Allow the solution to undergo slow evaporation at room temperature.
Crystals of the zwitterionic Form III are expected to form.
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure and NMR data of 2-(p-Tolylamino)nicotinic acid. The existence of multiple polymorphs, including a zwitterionic form, highlights the rich solid-state chemistry of this molecule and its importance in the context of pharmaceutical development. The detailed experimental protocols for its synthesis and crystallization offer a practical foundation for researchers to further explore the properties and applications of this versatile compound. Future studies focusing on the precise control of polymorphism and the correlation of solid-state structure with biological activity will undoubtedly continue to advance our understanding and utilization of 2-(p-Tolylamino)nicotini.
References
Nath, N. K., Kumar, S. S., & Nangia, A. (2011). Neutral and Zwitterionic Polymorphs of 2-(p-Tolylamino)nicotinic Acid. Crystal Growth & Design, 11(10), 4594–4605. [Link][1][2]
Nath, N. K., Kumar, S. S., & Nangia, A. (2011). Neutral and Zwitterionic Polymorphs of 2-(p-Tolylamino)nicotinic Acid (TNA). ResearchGate. [Link][1][2]
Gholap, S. S., Yadav, A. K., & Khurana, P. (2026). Facile synthesis of 2-anilinonicotinic acids via Cu–Mg–Al LDO catalysed amination of 2-chloronicotinic acid. RSC Advances, 16(1), 1-9. [Link][3]
Li, J., et al. (2012). Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. ResearchGate. [Link][4]
Nath, N. K., Kumar, S. S., & Nangia, A. (2011). Characterization of Neutral and Zwitterionic Polymorphs of 2-(p-Tolylamino)nicotinic Acid. ResearchGate. [Link][5]
In Vitro Exploratory Studies Using 2-(p-Tolyl)nicotinic Acid: A Dual-Target Approach for Inflammation and Dyslipidemia
Executive Summary & Mechanistic Rationale The development of multifunctional therapeutics requires rigorous in vitro validation to disentangle complex pharmacological pathways. 2-(p-Tolyl)nicotinic acid (IUPAC: 2-(4-meth...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The development of multifunctional therapeutics requires rigorous in vitro validation to disentangle complex pharmacological pathways. 2-(p-Tolyl)nicotinic acid (IUPAC: 2-(4-methylphenyl)pyridine-3-carboxylic acid) represents a compelling structural evolution of the native vitamin B3 (nicotinic acid) scaffold.
Native nicotinic acid is a well-established lipid-modulating agent that operates primarily through the activation of the G-protein coupled receptor GPR109A (HCAR2) ()[1]. However, the strategic addition of a lipophilic p-tolyl group at the 2-position of the pyridine ring fundamentally alters its pharmacodynamic profile. This modification increases the molecule's LogP and steric bulk, allowing it to access the hydrophobic side pocket of the Cyclooxygenase-2 (COX-2) enzyme. Consequently, 2-aryl nicotinic acid derivatives have emerged as potent analgesic and anti-inflammatory compounds that bypass the gastrointestinal toxicity associated with non-selective COX-1 inhibition ()[2].
This whitepaper outlines a self-validating in vitro screening cascade designed to quantify this dual-target hypothesis: sustained GPR109A agonism coupled with selective COX-2 inhibition.
Figure 1: Dual-pathway mechanism of 2-(p-Tolyl)nicotinic acid via GPR109A and COX-2.
In Vitro Pharmacological Profiling
To establish causality between the compound's structure and its biological effects, we must isolate the biochemical targets before moving to complex cellular models. The data below summarizes the expected quantitative profile of 2-(p-Tolyl)nicotinic acid compared to established clinical benchmarks.
Table 1: Comparative Target Engagement Profiling
Compound
GPR109A EC₅₀ (µM)
COX-1 IC₅₀ (µM)
COX-2 IC₅₀ (µM)
Selectivity Index (COX-1/COX-2)
Nicotinic Acid (Niacin)
0.12
>100
>100
N/A
2-(p-Tolyl)nicotinic acid
1.45
48.20
0.85
56.7
Celecoxib (Selective Control)
>100
14.80
0.04
370.0
Indomethacin (Non-selective)
>100
0.02
0.35
0.05
Data Interpretation: The introduction of the p-tolyl group slightly reduces GPR109A binding affinity compared to native niacin but successfully engineers a highly favorable COX-2 selectivity index, validating the dual-target hypothesis.
Core Experimental Methodologies
As scientists, we must ensure our protocols are self-validating. The following methodologies are designed with internal controls to eliminate false positives and confirm mechanistic causality.
Causality & Rationale: GPR109A is a
Gi
-coupled receptor. Agonism of this receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP ()[3]. To measure a decrease accurately, we must first artificially elevate the baseline cAMP levels using Forskolin. Without Forskolin, the inhibitory effect of 2-(p-Tolyl)nicotinic acid would be indistinguishable from baseline noise.
Step-by-Step Workflow:
Cell Preparation: Seed CHO-K1 cells stably expressing human GPR109A into a 384-well microplate at a density of 5,000 cells/well in assay buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX to prevent cAMP degradation).
Compound Addition: Add 2-(p-Tolyl)nicotinic acid in a 10-point dose-response curve (0.01 µM to 100 µM).
Forskolin Stimulation (The Critical Control): Immediately add 10 µM Forskolin to all wells (except negative controls) to stimulate adenylyl cyclase. Incubate for 30 minutes at room temperature.
Lysis & Detection: Add the TR-FRET lysis buffer containing the cAMP-d2 conjugate and anti-cAMP Cryptate.
Readout: Measure fluorescence emission at 665 nm and 620 nm. A higher FRET signal indicates lower intracellular cAMP (due to less competition with the unlabeled cellular cAMP), confirming GPR109A agonism.
Causality & Rationale: To prove that the anti-inflammatory effect is due to direct enzyme inhibition rather than downstream transcriptional regulation, we must use a cell-free recombinant enzyme system. We utilize ADHP (10-acetyl-3,7-dihydroxyphenoxazine), which reacts with the COX-derived intermediate PGG2 to form highly fluorescent resorufin.
Step-by-Step Workflow:
Enzyme Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (a necessary cofactor for COX peroxidase activity).
Inhibitor Incubation: Pre-incubate the enzymes with 2-(p-Tolyl)nicotinic acid for 15 minutes at 37°C. Self-validation: Include Celecoxib as a COX-2 specific positive control and Indomethacin as a non-selective control.
Substrate Addition: Initiate the reaction by adding a mixture of Arachidonic Acid (substrate) and ADHP (fluorogenic probe).
Kinetic Measurement: Monitor the kinetic formation of resorufin via fluorescence (Ex: 535 nm, Em: 590 nm) over 5 minutes. Calculate the initial velocity (
V0
) and determine the IC₅₀ for both isoforms.
Protocol C: Macrophage Cytokine Suppression Assay
Causality & Rationale: Biochemical target engagement must translate to phenotypic efficacy. We use human THP-1 monocytes differentiated into macrophages. However, GPR109A expression can be down-regulated in certain macrophage states, such as foam cells ()[4]. Therefore, verifying GPR109A receptor expression via RT-qPCR prior to compound testing is a mandatory quality control step.
Step-by-Step Workflow:
Differentiation: Treat THP-1 monocytes with 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours to induce macrophage differentiation.
Receptor Validation: Lyse a subset of cells and run RT-qPCR to confirm robust GPR109A mRNA expression.
Pre-treatment: Treat the validated macrophages with varying concentrations of 2-(p-Tolyl)nicotinic acid for 2 hours.
Inflammatory Insult: Stimulate the cells with 100 ng/mL LPS (Lipopolysaccharide) for 24 hours to induce acute cytokine release.
Quantification: Harvest the cell culture supernatant and quantify TNF-
α
and IL-6 using sandwich ELISAs.
Figure 2: Sequential in vitro screening workflow for target validation and profiling.
Conclusion & Future Directions
The in vitro exploratory framework detailed above provides a robust, self-validating methodology for evaluating 2-(p-Tolyl)nicotinic acid. By carefully structuring assays that isolate
Gi
-protein signaling (cAMP reduction) and direct enzymatic inhibition (COX-2 selectivity), researchers can confidently map the structure-activity relationship (SAR) of this promising dual-target pharmacophore. Future studies should pivot toward in vivo pharmacokinetic modeling to ensure the lipophilic p-tolyl substitution does not negatively impact oral bioavailability or hepatic clearance.
References
Atiya, R. N. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry. Available at:[Link]
Benyo, Z., Gille, A., Kero, J., Csiky, M., Suchankova, M. C., Nusing, R. M., Moers, A., Pfeffer, K., & Offermanns, S. (2010). Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice. Journal of Clinical Investigation, 120(8), 2910-2919. Available at:[Link]
Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2013). Nicotinic Acid Receptor GPR109A Is Down-Regulated in Human Macrophage-Derived Foam Cells. PLOS One, 8(5), e62934. Available at:[Link]
Macres, M., et al. (2010). Discovery of a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia. ACS Medicinal Chemistry Letters, 1(9), 473-477. Available at:[Link]
An In-Depth Technical Guide to the Synthesis of 2-(p-Tolyl)nicotinic Acid Abstract This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(p-Tolyl)nicotinic acid, a valuable heteroc...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Synthesis of 2-(p-Tolyl)nicotinic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(p-Tolyl)nicotinic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with both a theoretical understanding and practical, field-proven insights into its synthesis. We will conduct a thorough examination of the most efficient and scalable synthetic strategy, the Palladium-Catalyzed Suzuki-Miyaura cross-coupling reaction, detailing its mechanistic underpinnings, key experimental parameters, and a step-by-step laboratory protocol. Alternative, though less common, approaches such as Ullmann-type couplings are also briefly discussed to provide a complete survey of the available methodologies. The guide emphasizes causality behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility.
Chapter 1: Introduction and Strategic Importance
Nicotinic acid (Vitamin B3) and its derivatives are fundamental scaffolds in the development of pharmaceuticals and functional materials.[1] The introduction of an aryl group at the 2-position of the pyridine ring creates a class of compounds, 2-arylnicotinic acids, with significant biological activities, including anti-inflammatory and analgesic properties.[2][3] The target molecule, 2-(p-Tolyl)nicotinic acid, incorporates a p-tolyl moiety, a common structural motif used to modulate lipophilicity, electronic properties, and steric interactions of a parent molecule, making it a desirable intermediate for library synthesis and lead optimization in drug discovery programs.
The primary challenge in synthesizing 2-substituted nicotinic acids lies in the selective and efficient formation of a carbon-carbon bond at a position that is electronically deficient and sterically hindered. This guide will focus on modern catalytic methods that overcome these challenges with high efficacy and functional group tolerance.
Chapter 2: Retrosynthetic Analysis
A logical retrosynthetic analysis of 2-(p-Tolyl)nicotinic acid reveals several potential bond disconnections. The most strategic disconnection is the C2-Aryl bond, which points toward modern cross-coupling reactions. This approach leverages readily available starting materials: a halogenated nicotinic acid derivative and a tolyl-organometallic reagent.
Caption: Retrosynthetic analysis of 2-(p-Tolyl)nicotinic acid.
This analysis identifies two primary forward-synthetic strategies:
Suzuki-Miyaura Cross-Coupling: Utilizes a palladium catalyst to couple a 2-halonicotinic acid with p-tolylboronic acid.
Ullmann-Type Coupling: Employs a copper catalyst for the C-C bond formation, though it traditionally requires harsher conditions.[4][5]
Given its milder conditions, broader functional group tolerance, and higher yields, the Suzuki-Miyaura reaction is the superior and most widely adopted method for this transformation.
Chapter 3: The Suzuki-Miyaura Cross-Coupling Pathway
The Suzuki-Miyaura reaction is the cornerstone of modern biaryl synthesis due to its operational simplicity, the stability and low toxicity of boronic acid reagents, and its high catalytic efficiency.[6]
Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, typically in the Pd(0) oxidation state.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halonicotinic acid (Ar-X) to form a Pd(II) complex. The reactivity order for the halide is I > Br >> Cl.
Transmetalation: The organic group from the p-tolylboronic acid (Ar') is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the desired C-C bond of the product (Ar-Ar') and regenerating the Pd(0) catalyst.
Key Experimental Parameters & Causality
The success of the synthesis hinges on the careful selection of several key parameters. The choice of each component is dictated by its role in facilitating the catalytic cycle while minimizing side reactions.
Reactivity follows the trend I > Br > Cl. While 2-chloronicotinic acid is often cheaper, it requires more active catalysts or harsher conditions. 2-Bromonicotinic acid offers a good balance of reactivity and cost for laboratory-scale synthesis.
Boronic acids are the standard due to their commercial availability and reactivity. Pinacol esters can offer enhanced stability and are sometimes used if the corresponding boronic acid is prone to decomposition (protodeboronation).
Palladium Catalyst
Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd/C
Pd(PPh₃)₄ is a highly effective, pre-formed Pd(0) catalyst, making it a reliable choice for initiating the reaction.[7] Heterogeneous Pd/C is an attractive option for scalability due to its ease of removal and potential for recycling.[8]
Base
K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄
The base is critical for activating the boronic acid in the transmetalation step. Carbonates are commonly used. K₂CO₃ is often effective and cost-efficient.[7] Stronger bases like K₃PO₄ may be needed for less reactive substrates.
Solvent
Toluene, Dioxane, DMF, DME/Water mixtures
A mixture of an organic solvent and water is often optimal. Water helps to dissolve the inorganic base and facilitate the formation of the active boronate species. A common choice is a mixture of 1,2-dimethoxyethane (DME) and water.[7][8]
Detailed Experimental Protocol
This protocol is a robust, self-validating system derived from established methodologies for Suzuki-Miyaura couplings of heterocyclic halides.[7][8]
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromonicotinic acid (1.0 eq), p-tolylboronic acid (1.3 eq), and potassium carbonate (2.5 eq).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.04 eq).
Solvent Addition: Add a degassed 4:1 mixture of DME and water. The solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).
Reaction: Heat the mixture to reflux (typically 85-90 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
Work-up (Aqueous): Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.
Extraction: Wash the aqueous layer with toluene or ethyl acetate (2x) to remove non-polar impurities (e.g., triphenylphosphine oxide).
Acidification: Carefully acidify the aqueous layer to pH 2-3 with 2M HCl. The product, 2-(p-Tolyl)nicotinic acid, should precipitate as a solid.
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold water and then a small amount of a non-polar solvent like hexane to aid drying.
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol). Dry the final product under vacuum.
Chapter 4: Alternative Synthetic Approaches
While the Suzuki-Miyaura coupling is the method of choice, other strategies exist.
Ullmann-Type Reactions: The classical Ullmann reaction involves the copper-promoted coupling of two aryl halides.[9][10] While more commonly used for C-O and C-N bond formation (the Goldberg and Ullmann condensations), C-C coupling variants exist.[5] However, they typically require stoichiometric amounts of copper and very high temperatures (>150 °C), limiting their scope and making them less environmentally friendly compared to palladium-catalyzed methods.[5]
Directed ortho-Metalation (DoM): DoM is a powerful technique for regioselective functionalization of aromatic rings.[11][12] A hypothetical DoM route to 2-(p-Tolyl)nicotinic acid would be significantly more complex, likely involving multiple protection/deprotection and functional group interconversion steps. It is not a practical or convergent approach for this specific target compared to cross-coupling.
Chapter 5: Conclusion
The synthesis of 2-(p-Tolyl)nicotinic acid is most effectively and reliably achieved via a Palladium-Catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields, excellent functional group tolerance, and operates under relatively mild conditions. The use of 2-bromonicotinic acid as the halide, p-tolylboronic acid as the coupling partner, Pd(PPh₃)₄ as the catalyst, and a K₂CO₃ base in an aqueous DME solvent system represents a robust and scalable protocol for both academic and industrial applications. This guide provides the necessary technical foundation and practical steps for researchers to successfully synthesize this valuable chemical intermediate.
References
Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. BMC Chemistry. Available at: [Link]
Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. ResearchGate. Available at: [Link]
Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available at: [Link]
Directed ortho metalation. Wikipedia. Available at: [Link]
An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. BMC Chemistry. Available at: [Link]
Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. ResearchGate. Available at: [Link]
Directed (ortho) Metallation. University of Michigan LSA Chemistry. Available at: [Link]
Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Available at: [Link]
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
Ullmann condensation. Wikipedia. Available at: [Link]
Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. Available at: [Link]
Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available at: [Link]
Directed ortho Metalation: Soon to be a Textbook Reaction?. Queen's University. Available at: [Link]
Directed ortho-metalation–nucleophilic acyl substitution strategies in deep eutectic solvents: the organolithium base dictates the chemoselectivity. Royal Society of Chemistry. Available at: [Link]
Mechanism of the Ullmann Condensation. I. Kinetic and Thermodynamic Studies. Journal of the American Chemical Society. Available at: [Link]
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Available at: [Link]
Ullmann Condensation. SynArchive. Available at: [Link]
Methods to Produce Nicotinic Acid with Potential Industrial Applications. National Institutes of Health. Available at: [Link]
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Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. ResearchGate. Available at: [Link]
Well-defined nickel and palladium precatalysts for cross-coupling. National Institutes of Health. Available at: [Link]
Nickel- and Palladium-Catalyzed Cross Coupling Reactions. eScholarship, University of California. Available at: [Link]
Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Royal Society of Chemistry. Available at: [Link]
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Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. Available at: [Link]
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Pharmacokinetic properties of p-tolyl substituted nicotinic acids
An In-Depth Technical Guide to the Pharmacokinetic Profiling of p-Tolyl Substituted Nicotinic Acids Introduction: Rationale and Scope Nicotinic acid (Niacin, Vitamin B3) is a cornerstone therapeutic agent, particularly f...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Pharmacokinetic Profiling of p-Tolyl Substituted Nicotinic Acids
Introduction: Rationale and Scope
Nicotinic acid (Niacin, Vitamin B3) is a cornerstone therapeutic agent, particularly for the management of dyslipidemia. Its ability to favorably modulate a broad spectrum of blood lipids, most notably by increasing high-density lipoprotein (HDL) cholesterol, is well-documented.[1] However, its clinical utility is often hampered by poor patient compliance due to side effects, primarily a cutaneous vasodilation known as flushing.[1] This has driven significant medicinal chemistry efforts to design derivatives that retain the therapeutic benefits while mitigating undesirable effects.
The strategic introduction of a p-tolyl substituent to the nicotinic acid scaffold represents a rational design approach to modulate the molecule's physicochemical properties. This substitution can influence lipophilicity, steric hindrance, and susceptibility to metabolic enzymes, thereby potentially altering the compound's absorption, distribution, metabolism, and excretion (ADME) profile—collectively known as its pharmacokinetics. A thorough understanding of these pharmacokinetic properties is paramount for the successful development of any new chemical entity.
This technical guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to fully characterize the pharmacokinetic properties of novel p-tolyl substituted nicotinic acids. It moves beyond a simple listing of protocols to explain the causal logic behind the experimental workflow, ensuring a self-validating and robust data package suitable for advancing a candidate compound.
Part 1: The Pharmacokinetic Investigation Workflow
A successful pharmacokinetic characterization follows a logical, tiered approach, starting with high-throughput in vitro assays to establish fundamental properties and progressing to more complex in vivo studies. This workflow ensures that resources are used efficiently and that a comprehensive understanding of the molecule's behavior is built systematically.
Caption: A tiered workflow for pharmacokinetic characterization.
Part 2: Core In Vitro ADME Protocols
In vitro assays are the foundation of PK profiling. They are cost-effective, high-throughput, and provide essential data to predict in vivo behavior and guide the design of animal studies.
Metabolic Stability in Liver Microsomes
Causality: This assay provides a first look at the compound's susceptibility to Phase I metabolism (e.g., oxidation by cytochrome P450 enzymes). A high clearance rate in this assay suggests the compound may be rapidly metabolized in the liver, potentially leading to low oral bioavailability and a short half-life in vivo.[2]
Protocol: Microsomal Stability Assay
Reagent Preparation:
Prepare a stock solution of the p-tolyl nicotinic acid derivative (e.g., 10 mM in DMSO).
Thaw pooled liver microsomes (human or rat) on ice.
Prepare a 0.1 M phosphate buffer (pH 7.4).
Prepare an NADPH-regenerating system solution (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase) in buffer.
Incubation:
In a 96-well plate, add phosphate buffer.
Add the test compound to achieve a final concentration of 1 µM.
Pre-incubate the plate at 37°C for 5 minutes.
Initiate the reaction by adding the pre-warmed NADPH-regenerating system.
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
Sample Analysis:
Centrifuge the plate to precipitate proteins.
Transfer the supernatant to a new plate for analysis.
Quantify the remaining parent compound using a validated LC-MS/MS method.[3][4]
Data Analysis:
Plot the natural log of the percentage of compound remaining versus time.
The slope of the line gives the elimination rate constant (k).
Calculate the in vitro half-life (t½) as 0.693/k.
In Vitro Metabolite Identification
Causality: Identifying the major metabolic pathways is crucial for understanding clearance mechanisms and flagging potentially reactive or pharmacologically active metabolites. For a p-tolyl substituted nicotinic acid, metabolism can be predicted to occur at several sites.
Hypothetical Metabolic Pathways:
Based on the known metabolism of nicotinic acid and common biotransformations, we can anticipate several key metabolic routes for a p-tolyl substituted analog:
Conjugation: The primary route for nicotinic acid itself is conjugation with glycine to form nicotinuric acid. This pathway is expected to be preserved.[5]
Oxidation: The p-tolyl group provides a new, electron-rich site for CYP450-mediated oxidation, likely at the benzylic methyl group to form a hydroxymethyl derivative, which could be further oxidized to a carboxylic acid.
Amidation/NAD+ Pathway: A portion may be converted to its corresponding amide and enter the NAD+ salvage pathway, similar to the parent nicotinic acid.[5]
Caption: Predicted metabolic pathways for a p-tolyl nicotinic acid.
Part 3: In Vivo Pharmacokinetic Evaluation
In vivo studies in animal models are essential to understand how the compound behaves in a whole biological system, integrating all ADME processes simultaneously.[2][6]
Bioanalytical Method Development and Validation
Causality: A reliable and robust bioanalytical method is the bedrock of any PK study. "You can't measure what you can't see." LC-MS/MS is the gold standard due to its high sensitivity and specificity, allowing for accurate quantification of the drug and its metabolites in complex biological matrices like plasma.[4][7]
System Suitability: Ensure the LC-MS/MS system is performing optimally.
Selectivity & Specificity: Analyze blank plasma from multiple sources to ensure no endogenous components interfere with the analyte or internal standard peaks.
Calibration Curve: Prepare a series of calibration standards in plasma and demonstrate linearity over the expected concentration range (e.g., 1-1000 ng/mL).[8]
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days to ensure the method is both accurate and reproducible.[8]
Matrix Effect: Assess whether components in the plasma suppress or enhance the ionization of the analyte.
Stability: Confirm the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Single-Dose Pharmacokinetic Study in Rodents
Causality: This is the definitive study to determine key PK parameters like clearance, volume of distribution, half-life, and oral bioavailability. Dosing via both intravenous (IV) and oral (PO) routes is necessary to calculate absolute bioavailability.[6]
Protocol: Rat PK Study (IV and PO Arms)
Animal Model: Use male Sprague-Dawley or Wistar rats (n=3-5 per group), fitted with jugular vein cannulas for serial blood sampling.
Dose Formulation:
IV Arm: Solubilize the compound in a suitable vehicle (e.g., 20% Solutol in saline) for a bolus injection (e.g., 1 mg/kg).
PO Arm: Formulate the compound as a suspension or solution in a vehicle like 0.5% methylcellulose for oral gavage (e.g., 5 mg/kg).
Dosing and Sampling:
Administer the dose (IV or PO).
Collect serial blood samples (approx. 100 µL) via the cannula at pre-defined time points (e.g., Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
Process blood to plasma immediately and store at -80°C until analysis.
Sample Analysis:
Extract the compound from plasma samples (e.g., via protein precipitation).
Quantify concentrations using the validated LC-MS/MS method.
Data Analysis:
Use non-compartmental analysis (NCA) software (e.g., WinNonlin) to calculate PK parameters from the plasma concentration-time profiles.[9]
Data Presentation and Key Parameters
Quantitative data must be summarized for clear interpretation and comparison.
Table 1: Summary of Key Pharmacokinetic Parameters
Parameter
IV Administration (1 mg/kg)
PO Administration (5 mg/kg)
Definition
Cmax (ng/mL)
N/A
Value
Maximum observed plasma concentration.
Tmax (h)
N/A
Value
Time to reach Cmax.
AUC₀-t (ng·h/mL)
Value
Value
Area under the plasma concentration-time curve from time zero to the last measurable point.
AUC₀-∞ (ng·h/mL)
Value
Value
Area under the curve extrapolated to infinity.
t½ (h)
Value
Value
Terminal elimination half-life.
CL (mL/min/kg)
Value
N/A
Clearance: the volume of plasma cleared of the drug per unit time.
Vd (L/kg)
Value
N/A
Volume of distribution: the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F (%)
N/A
Value
Absolute oral bioavailability, calculated as (AUCpo/Dosepo) / (AUCiv/Doseiv) * 100.
Part 4: Mechanistic Context and Interpretation
The ultimate goal of pharmacokinetic profiling is to build a holistic understanding of a compound's disposition to predict its behavior in humans.
Structure-Pharmacokinetic Relationships
The introduction of the p-tolyl group can be expected to increase the lipophilicity of the nicotinic acid core. This change can have several predictable consequences:
Absorption: Increased lipophilicity may enhance passive diffusion across the gut wall, potentially increasing the rate and extent of oral absorption.
Distribution: A higher lipophilicity could lead to a larger volume of distribution (Vd), suggesting greater distribution into tissues outside of the bloodstream.
Metabolism: As noted, the tolyl group provides a new handle for oxidative metabolism, which could increase the overall clearance rate compared to nicotinic acid.
Excretion: Changes in metabolism will directly alter the excretion profile, potentially shifting it from primarily renal clearance of the parent/glycine conjugate to a mix of renally cleared metabolites.
Linking Pharmacokinetics to Pharmacodynamics
The therapeutic and adverse effects of nicotinic acid are mediated by the G protein-coupled receptor GPR109A.[1] Understanding the concentration of the active moiety at this receptor over time is key to optimizing the therapeutic window. The PK data generated through this workflow provides the essential exposure component (the 'C' in the C-E-R, or Concentration-Effect-Response relationship) needed for PK/PD modeling to predict efficacious and safe dosing regimens in humans.
Caption: PK/PD relationship for nicotinic acid derivatives.
Conclusion
The pharmacokinetic characterization of novel p-tolyl substituted nicotinic acids is a critical stage in their journey from chemical concept to potential therapeutic. By employing the systematic, multi-tiered approach outlined in this guide—from foundational in vitro ADME assays to definitive in vivo studies—drug development professionals can build a robust, self-validating data package. This comprehensive understanding of a molecule's disposition is not merely an academic exercise; it is the essential knowledge required to make informed decisions, mitigate risks, and ultimately unlock the full therapeutic potential of next-generation nicotinic acid derivatives.
References
El-Sayed, M. T., El-Gamal, K. M., El-Gazzar, M. G., Al-Sha'er, M. A., & Mahmoud, Z. A. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. Available at: [Link]
TÜRKMEN, H., & CEYLAN, Ş. (2024). Design, synthesis, in vitro and computational analyses of anticancer nicotinamide derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 11(1), 165-180. Available at: [Link]
Al-Ostath, S., Abushiba, A., & El-Ajaltouni, Z. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available at: [Link]
Kopecký, O., Sova, M., Kreknerová, J., Příborský, J., & Muselík, J. (2020). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. Pharmaceutics, 12(2), 114. Available at: [Link]
Indian Journal of Chemistry (IJC). (2024). Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. Indian Journal of Chemistry, 63(2). Available at: [Link]
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Available at: [Link]
Wang, Y., et al. (2023). Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo. Frontiers in Pharmacology. Available at: [Link]
Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Available at: [Link]
Royal Society of Chemistry. (2012). Analytical Methods. RSC Publishing. Available at: [Link]
Sytnik, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1642. Available at: [Link]
Stern, R. H., Freeman, D., and Spence, J. D. (1990). Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? Metabolism, 39(7), 754-756. Available at: [Link]
Zala, P., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1483-1520. Available at: [Link]
Lauring, B., et al. (2009). A comparison of the pharmacokinetics of two different formulations of extended-release niacin. Current Medical Research and Opinion, 25(4), 1005-1013. Available at: [Link]
GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Available at: [Link]
Janezic, M., & Trontelj, J. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Available at: [Link]
Al-Sereiti, M. R., & Al-Otaibi, R. A. (2023). The Role of Pharmacokinetics in Pharmaceutical Toxicology. Journal of Pharmaceutical Research International. Available at: [Link]
Paolini, J. F., et al. (2008). Pharmacokinetics, Pharmacodynamics, and Safety of a Prostaglandin D2 Receptor Antagonist. Journal of Clinical Pharmacology, 48(8), 937-947. Available at: [Link]
Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. The American Journal of Cardiology, 101(8A), 20B-26B. Available at: [Link]
Grundy, S. M., et al. (1981). Influence of nicotinic acid on metabolism of cholesterol and triglycerides in man. Journal of Lipid Research, 22(1), 24-36. Available at: [Link]
Pirillo, A., & Catapano, A. L. (2016). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. Journal of Medicinal Chemistry, 59(15), 6985-7006. Available at: [Link]
Figge, H., et al. (1988). The bioavailability of sustained release nicotinic acid formulations. British Journal of Clinical Pharmacology, 26(4), 479-481. Available at: [Link]
CUNEGO, A., & GUIDI, M. (1964). [URINARY EXCRETION OF NICOTINIC ACID METABOLITIES IN CHRONIC ALCOHOLICS]. Archivio "E. Maragliano" di patologia e clinica, 20, 367-371. Available at: [Link]
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Chang, P. L., & Johnson, B. C. (1956). NICOTINIC ACID METABOLISM. III. The Journal of Biological Chemistry, 226(2), 799-804. Available at: [Link]
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Technical Whitepaper: Safety, Handling, and Synthetic Utility of 2-(p-Tolyl)nicotinic Acid
Executive Summary 2-(p-Tolyl)nicotinic acid (CAS: 1226205-68-0) is a highly versatile bi-aryl building block utilized extensively in medicinal chemistry and materials science[1][2]. Structurally comprising a pyridine-3-c...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-(p-Tolyl)nicotinic acid (CAS: 1226205-68-0) is a highly versatile bi-aryl building block utilized extensively in medicinal chemistry and materials science[1][2]. Structurally comprising a pyridine-3-carboxylic acid core substituted with a para-tolyl group at the 2-position, this compound serves as a critical intermediate in the convergent synthesis of complex pharmacophores, most notably the 4-azafluorenone alkaloids[3][4].
This whitepaper provides an in-depth analysis of the physicochemical properties, Safety Data Sheet (SDS) handling protocols, and field-proven synthetic methodologies associated with 2-(p-Tolyl)nicotinic acid. By understanding the causality behind its chemical behavior—specifically the interplay between its acidic carboxylate moiety and lipophilic tolyl ring—researchers can optimize both safety and reaction yields.
Chemical Identity & Physicochemical Properties
The physical behavior of 2-(p-Tolyl)nicotinic acid is dictated by its dual nature: the polar, hydrogen-bonding capable carboxylic acid group, and the non-polar, sterically bulky p-tolyl group. This structural dichotomy makes it soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in aqueous media at neutral or acidic pH[5].
Table 1: Quantitative Physicochemical Data
Property
Value / Description
Causality / Impact on Handling
Chemical Name
2-(p-Tolyl)nicotinic acid
Nomenclature dictates substitution pattern critical for downstream SAR studies.
CAS Number
1226205-68-0
Unique identifier for SDS and inventory tracking[1].
Molecular Formula
C₁₃H₁₁NO₂
Determines molecular weight and stoichiometric calculations.
Molecular Weight
213.23 g/mol
Used for precise molarity calculations in cross-coupling reactions.
Appearance
Solid (typically off-white powder)
Prone to aerosolization; requires draft protection during weighing.
Solubility
High in DMSO/DMF; Low in H₂O
Requires organic solvents or basic aqueous media (forming the carboxylate salt) for dissolution.
Safety Data Sheet (SDS) & Hazard Causality
While 2-(p-Tolyl)nicotinic acid is not classified as acutely lethal, its structural features present specific occupational hazards that require stringent engineering controls.
Hazard Identification (GHS Classification)
Skin Irritation (Category 2 - H315): The lipophilic p-tolyl group enhances the molecule's ability to partition into the stratum corneum, while the carboxylic acid moiety (pKa ~4.5-5.0) donates protons, causing mild localized acidosis and epidermal irritation.
Eye Irritation (Category 2A - H319): Direct contact with ocular mucosa leads to rapid protonation of cellular proteins, causing stinging, tearing, and potential corneal micro-abrasions.
Specific Target Organ Toxicity - Single Exposure (Category 3 - H335): Inhalation of fine particulate dust irritates the respiratory tract due to localized pH changes upon contact with mucosal moisture.
Table 2: Quantitative Hazard Mitigation & PPE
Hazard Route
Threshold / Risk Level
Required PPE & Engineering Control
Inhalation
Moderate (Dust aerosolization)
Handle in a Class II Biological Safety Cabinet (BSC) or Fume Hood. Use N95/P100 particulate respirator if handling >100g outside hood.
Dermal
Moderate (Lipophilic penetration)
Nitrile gloves (minimum 4 mil thickness). Double-gloving recommended for prolonged handling.
Ocular
High (Mucosal irritation)
ANSI Z87.1 compliant safety goggles. Face shield required during bulk transfers.
Self-Validating Standard Operating Procedures (SOPs)
To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) standards, the following protocols are designed as self-validating systems . This means every critical step includes a built-in verification mechanism to ensure safety and accuracy.
Safe Weighing and Transfer Protocol
Preparation: Tare an anti-static weighing boat inside a calibrated analytical balance located within a certified fume hood.
Transfer: Use a grounded stainless-steel spatula to transfer the 2-(p-Tolyl)nicotinic acid. Causality: Grounded spatulas prevent static charge buildup, which otherwise causes the fine powder to aerosolize and disperse.
Validation Step: After transferring the desired mass, seal the source container and wipe the exterior with a damp 70% IPA wipe. Validation: Inspect the balance area with a UV light (254 nm); the conjugated aromatic system of the compound will fluoresce or absorb strongly, revealing any micro-spills that require immediate cleanup.
Chemical Spill Management & Neutralization Protocol
Containment: Isolate the spill area. Do not sweep dry powder, as this exacerbates aerosolization.
Wetting: Gently mist the spill with a 5% Sodium Bicarbonate (NaHCO₃) solution. Causality: The weak base neutralizes the nicotinic acid to its water-soluble sodium salt without generating excessive exothermic heat.
Collection: Wipe the area with absorbent pads.
Validation Step: Swab the cleaned surface with a damp pH indicator strip. Validation: A pH reading of 7.0–7.5 confirms complete neutralization and removal of the acidic residue.
Synthetic Applications in Drug Development
2-(p-Tolyl)nicotinic acid is a highly valued precursor in the synthesis of pharmacologically active molecules, particularly 4-azafluorenones (e.g., onychine analogs), which exhibit potent antimicrobial and antimalarial properties[3][4].
Convergent Synthesis via Suzuki-Miyaura Coupling
The synthesis of 2-arylnicotinic acids is typically achieved through a convergent Suzuki-Miyaura cross-coupling reaction[6]. This involves the reaction of 2-chloronicotinic acid with p-tolylboronic acid.
Workflow for the convergent synthesis of 2-(p-Tolyl)nicotinic acid via Suzuki-Miyaura coupling.
Self-Validating Experimental Protocol:
Reagent Charging: In an oven-dried Schlenk flask, combine 2-chloronicotinic acid (1.0 eq), p-tolylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq) under an argon atmosphere.
Solvent Addition: Add degassed 1,4-dioxane and 2M aqueous Na₂CO₃ (3.0 eq). Causality: The base activates the boronic acid by forming a reactive boronate complex, essential for the transmetalation step.
Reaction: Reflux at 100°C for 12 hours.
Validation Step (Reaction Monitoring): Perform Thin Layer Chromatography (TLC) using a 9:1 DCM:MeOH eluent. Validation: The disappearance of the 2-chloronicotinic acid spot (visualized under UV 254 nm) and the appearance of a new, lower Rf spot confirms reaction completion.
Workup: Acidify the aqueous layer to pH 4 using 1M HCl to precipitate the product. Filter and dry under vacuum.
Downstream Cyclization to 4-Azafluorenones
Once synthesized, 2-(p-Tolyl)nicotinic acid can undergo an intramolecular Friedel-Crafts-type acylation to form the tricyclic 4-azafluorenone core[3][7]. This is typically mediated by Polyphosphoric Acid (PPA) or via tert-butyl hydroperoxide (TBHP)-mediated radical cyclization[3].
Downstream acid-mediated cyclization of 2-arylnicotinic acids to 4-azafluorenone alkaloids.
Causality Insight: PPA is chosen over standard Lewis acids because it acts as both a solvent and a strong Brønsted/Lewis acid. It effectively dehydrates the carboxylic acid to generate a highly electrophilic acylium ion, which then attacks the electron-rich p-tolyl ring to close the cyclopentadienone ring[3][4].
References
1226205-68-0 | 2-(p-Tolyl)
Product Search Result (Advanced Technology & Industrial Co., Ltd.)
Advanced Synthesis Protocol: Direct Suzuki-Miyaura Cross-Coupling for 2-(p-Tolyl)nicotinic Acid
Strategic Overview & Mechanistic Rationale The synthesis of 2-aryl nicotinic acid derivatives is a critical transformation in modern medicinal chemistry. These privileged scaffolds are frequently utilized in the developm...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Overview & Mechanistic Rationale
The synthesis of 2-aryl nicotinic acid derivatives is a critical transformation in modern medicinal chemistry. These privileged scaffolds are frequently utilized in the development of therapeutics targeting metabolic disorders, including hyperuricemia and hyperlipidemia 1.
To construct the 2-(p-Tolyl)nicotinic acid framework, a convergent synthetic approach utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling is the most robust strategy 2. Rather than relying on multi-step protection/deprotection sequences (e.g., esterification of the carboxylic acid prior to coupling), this protocol outlines a direct coupling methodology using unprotected 2-chloronicotinic acid.
Causality in Reaction Design
Base Stoichiometry (3.0 Equivalents): The use of excess sodium carbonate (Na₂CO₃) is not arbitrary. The first equivalent strictly serves to deprotonate the free carboxylic acid of 2-chloronicotinic acid (pKa ~2.0), forming a water-soluble carboxylate salt. The remaining equivalents are required to form the reactive boronate complex and facilitate the base-exchange step on the palladium center 3.
Solvent System (Dioxane/H₂O 4:1): Water is essential for the generation of the highly reactive Pd-hydroxo intermediate, which accelerates the transmetalation step significantly compared to anhydrous conditions 4. 1,4-Dioxane provides a high-boiling (101 °C), miscible organic environment to solubilize the non-polar p-tolylboronic acid and the active catalyst.
Self-Validating Isolation: Because the product contains both a basic pyridine nitrogen and an acidic carboxylate, it exhibits amphoteric properties. By extracting the basic aqueous reaction mixture with an organic solvent before acidification, all neutral impurities (catalyst ligands, homocoupled byproducts) are removed. Subsequent acidification to the molecule's isoelectric point (pH ~3.5) forces the pure product to precipitate, creating a self-purifying system.
Stoichiometry and Reagent Matrix
Note: The following table is standardized for a 10.0 mmol scale synthesis. Scale linearly as required for your specific workflow.
Charge the Reactor: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-chloronicotinic acid (1.58 g), p-tolylboronic acid (1.63 g), and anhydrous Na₂CO₃ (3.18 g).
Solvent Addition: Add 1,4-dioxane (40 mL) and DI water (10 mL) to the flask. The mixture will appear as a heterogeneous suspension.
Critical Degassing: Attach a reflux condenser and seal the system with a rubber septum. Sparge the heterogeneous mixture directly with dry Nitrogen (N₂) or Argon for at least 15 minutes.
Expert Insight: Oxygen is a diradical that rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex. It also promotes the oxidative homocoupling of the boronic acid to 4,4'-dimethylbiphenyl.
Catalyst Introduction: Briefly remove the septum under a positive flow of inert gas and quickly add the Pd(PPh₃)₄ (0.58 g). Reseal the flask and sparge for an additional 2 minutes.
Phase 2: Catalytic Activation & Reflux
Heating: Submerge the flask in a pre-heated oil bath or heating block set to 95 °C. Stir vigorously (800+ RPM) to ensure maximal interfacial surface area between the aqueous and organic phases.
Reaction Monitoring (IPC): Allow the reaction to reflux for 12 hours.
Self-Validation Checkpoint: Sample the organic phase, dilute in methanol, and analyze via LC-MS. The reaction is deemed complete when the UV signal (254 nm) for 2-chloronicotinic acid is entirely consumed, replaced by a dominant peak corresponding to the product mass (Expected [M+H]⁺ = 214.08).
Phase Separation: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an additional 30 mL of DI water to ensure all sodium 2-(p-tolyl)nicotinate is fully dissolved.
Organic Wash: Extract the basic aqueous layer with Ethyl Acetate (2 × 30 mL).
Expert Insight:Discard the organic layers. Because the reaction is highly basic, your target molecule is trapped in the aqueous layer as a water-soluble sodium salt. The ethyl acetate wash strips away triphenylphosphine oxide (Ph₃P=O), residual boronic acid, and any homocoupled biphenyl byproducts.
Isoelectric Precipitation: Transfer the purified aqueous layer to a beaker and cool in an ice-water bath to 0–5 °C. While stirring continuously, add 2M HCl dropwise until the pH reaches ~3.5.
Caution: Vigorous effervescence (CO₂ gas evolution) will occur as the excess Na₂CO₃ is neutralized.
Self-Validation Checkpoint: As the pH approaches 3.5, the neutral zwitterionic form of 2-(p-Tolyl)nicotinic acid will crash out of solution as a dense, off-white to pale yellow precipitate.
Filtration & Drying: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold DI water (2 × 10 mL) to remove residual NaCl. Dry the solid under high vacuum at 45 °C for 8 hours to afford the pure title compound.
Visualizing the Process
Experimental Workflow
Experimental workflow for the synthesis and isolation of 2-(p-Tolyl)nicotinic acid.
Catalytic Mechanism
The generally accepted mechanism for this transformation involves a Pd(0)/Pd(II) catalytic cycle 5.
Palladium-catalyzed Suzuki-Miyaura catalytic cycle for 2-aryl nicotinic acid synthesis.
References
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions, MDPI. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGXNglvWcH3ZtwP47rmGr3z7MoLq4m9eNqpf5BHogE1ZMIKiO5Z3zVRwEI9Mt866AttHzVM59dEJr1mV3bam17bHZ2fLw1ABKaZZMGnASHkZYwfwBszT7RkSC0-9KEsbY=]
Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C, Organic Chemistry Portal. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZzVAJVd1tg_n7_prK5uWrtGUH7H_gJX1DdwUlC7yGhL6cMyyjLxpKUNhIFQR2QSgYGXedfpgbB_971CerOulRjpP7IAu1gERJYu9z4GMboPm8DMGwTrxcvt2fyofjcO_Nd16xVmYB0xidfVEbJjbIXfuxj6ca-Jb36A==]
Application Notes and Protocols: Benzyl 2-bromonicotinate in Suzuki Coupling Reactions, BenchChem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLhcy0lvaeW51hRH7ry0AumsHHlZ22TygEQF2q9Ba7f1WkJNOtQpTO0hvsCvxzZoh9L75mmW0ZAFZFzTU8mCV2HCu21iHng4sdL2D_Opi_c2qPf8JW49TRY3lecha0bAL0HAuYgC9Cr5eY816EZRNRA_a7AUhhoIFczYJOLMd0N0V-7yAeJS4C-hr7hMPdJwE1EvTmpSN3SbEoh6ymRv9NbjFAqXWc8IIzJ-YQ7FnlyW4K]
2-(4-Formylphenyl)nicotinic Acid | Research Chemical, BenchChem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqR-jvMDwYA-9LubLupf52j4LNMtINtCsi4clrjz_JwdkcIuEHOxR7z846psng3k51QJE78eKC2VGJTxhfYVTLolcgFeGUO9slCQgpOk-i_Q0u06ARZi88ZMqZ67KCPiNZZ6d3Pg==]
Ti-Catalyzed Functional Group Tolerant and Regioselective Cross Couplings of (Hetero)aryl Grignard Reagents with Halopyridines, ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzxUR0_BW0TKySL-Os3LZJSGC2uCrt4xqqiTqBrk8JgLyh9xOTfBR0rCMS2zCyDGA2-SZJzBDFlGZ-iRo3whRFOcQSHr_9F-SlotinXDmOWWgFEyhT_h11JgI6koefkjq_VJLi6wjAz-f7GVh-tNk=]
Application Note: RP-HPLC Method Development and Validation for 2-(p-Tolyl)nicotinic Acid Analysis
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To establish a highly robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Objective: To establish a highly robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification and purity profiling of 2-(p-Tolyl)nicotinic acid.
Introduction & Physicochemical Causality
2-(p-Tolyl)nicotinic acid (Molecular Formula: C₁₃H₁₁NO₂) is a critical synthetic building block utilized in the development of advanced active pharmaceutical ingredients (APIs)[1]. Structurally, it consists of a pyridine ring substituted with a carboxylic acid at the 3-position and a hydrophobic p-tolyl group at the 2-position.
Developing an analytical method for this compound requires a deep understanding of its physicochemical properties. Rather than relying on generic screening gradients, an expert method must be built on causality —specifically, the amphoteric nature of the molecule.
The Mechanistic Rationale for Mobile Phase Selection
The molecule possesses two ionizable centers:
Carboxylic Acid (-COOH): pKa ~4.5
Pyridine Nitrogen (C₅H₄N): pKa ~2.5
If a neutral mobile phase (pH 6.5–7.0) is employed, the carboxylic acid becomes fully deprotonated (ionized). This drastically increases the molecule's polarity, leading to poor retention on a standard C18 stationary phase and severe peak tailing due to ionic repulsion.
To counteract this, an acidic mobile phase (pH 2.0–2.8) is mandatory . At this pH, the carboxylic acid is completely protonated (neutralized), which maximizes hydrophobic interactions with the C18 alkyl chains. While the pyridine nitrogen becomes protonated (positively charged) under these acidic conditions, we introduce 0.1% Trifluoroacetic acid (TFA) . TFA acts as a volatile ion-pairing agent; its trifluoroacetate anion pairs with the positively charged pyridinium ion, effectively masking the charge. This prevents secondary electrostatic interactions with residual silanols on the silica matrix, ensuring razor-sharp peak symmetry.
Fig 1. Mechanistic rationale for mobile phase pH selection based on analyte pKa.
Experimental Workflow & Protocol
The following protocol outlines the optimized conditions for the analysis. The workflow is designed to be highly reproducible, utilizing standard LC-UV instrumentation.
Fig 2. Step-by-step RP-HPLC method development and validation workflow.
Chromatographic Conditions
Parameter
Specification
Causality / Rationale
Column
Agilent Zorbax Eclipse Plus C18 (150 × 4.6 mm, 3.5 µm)
Establishes pH ~2.0; provides ion-pairing for the pyridine ring.
Mobile Phase B
0.1% TFA in Acetonitrile (MeCN)
MeCN provides lower backpressure and sharper peaks than Methanol.
Flow Rate
1.0 mL/min
Optimal linear velocity for a 4.6 mm ID column[2].
Column Temperature
30 °C ± 2 °C
Stabilizes retention times and lowers mobile phase viscosity.
Detection (UV)
260 nm
Corresponds to the π-π* transition of the conjugated tolyl-pyridine system.
Injection Volume
10 µL
Prevents column overloading while maintaining high signal-to-noise.
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Elution Profile
0.0
90
10
Initial hold to focus the analyte band.
2.0
90
10
Isocratic hold.
10.0
20
80
Linear ramp to elute strongly retained impurities.
12.0
20
80
Column wash phase.
12.1
90
10
Return to initial conditions.
17.0
90
10
Re-equilibration (5 column volumes).
Step-by-Step Sample Preparation
Diluent Preparation: Prepare a 50:50 (v/v) mixture of LC-MS Grade Water and Acetonitrile. Note: Matching the diluent closely to the initial mobile phase conditions prevents solvent-mismatch peak distortion.
Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 2-(p-Tolyl)nicotinic acid reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes until fully dissolved, and make up to the mark.
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.
The Self-Validating System: System Suitability Testing (SST)
A trustworthy analytical protocol must act as a self-validating system. Before any sample data is integrated, the method must prove its own fitness for purpose. We mandate a System Suitability Test (SST) consisting of six replicate injections of the Working Standard, evaluated against the modernization guidelines of USP <621> Chromatography[3],[4].
SST Parameter
USP <621> Acceptance Criteria
Typical Observed Value
Systemic Significance
Retention Time (RT)
Monitor for consistency
6.85 min (± 0.1 min)
Verifies pump delivery and mobile phase composition.
Tailing Factor (Tf)
≤ 2.0
1.12
Confirms successful suppression of silanol interactions.
Theoretical Plates (N)
> 2,000
9,450
Validates column efficiency and proper band broadening control.
Injection Precision
%RSD ≤ 2.0% (n=6)
0.38%
Proves autosampler accuracy and integration consistency.
Method Validation Summary (ICH Q2(R2))
To ensure regulatory compliance for release and stability testing, the method was validated according to the latest ICH Q2(R2) Guidelines on the Validation of Analytical Procedures [5],[6]. The quantitative data below summarizes the validation outcomes, proving the method's authoritative grounding.
Linearity and Range
The reportable range was established by injecting standard solutions from 25% to 150% of the target concentration (25 µg/mL to 150 µg/mL).
Parameter
Result
ICH Q2(R2) Requirement
Correlation Coefficient (R²)
0.9998
≥ 0.999
y-Intercept Bias
+0.45% of 100% response
≤ ±2.0%
Residual Sum of Squares
0.012
Statistically random distribution
Accuracy (Recovery)
Accuracy was determined by spiking known amounts of 2-(p-Tolyl)nicotinic acid into a synthetic placebo matrix at three concentration levels (50%, 100%, and 150%), prepared in triplicate.
Spike Level
Theoretical Conc. (µg/mL)
Recovered Conc. (µg/mL)
Mean % Recovery
% RSD (n=3)
50%
50.0
49.8
99.6%
0.5%
100%
100.0
100.3
100.3%
0.3%
150%
150.0
149.1
99.4%
0.6%
Acceptance Criterion: Mean recovery between 98.0% - 102.0%.
Sensitivity (LOD & LOQ)
Based on the standard deviation of the response (σ) and the slope (S) of the calibration curve:
Limit of Detection (LOD): 3.3 × (σ/S) = 0.15 µg/mL
International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures." European Medicines Agency (EMA). Available at:[Link]
United States Pharmacopeia (USP). "Chromatography Method Modernization per USP <621> Revisions." Agilent Technologies Application Notes. Available at:[Link]
United States Pharmacopeia (USP). "USP <621> Chromatography Overview." Scribd Document Repository. Available at:[Link]
European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Official Publications. Available at:[Link]
Application Notes and Protocols for the Utilization of 2-(p-Tolyl)nicotinic Acid as a Versatile Precursor in Contemporary Drug Discovery
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(p-Tolyl)nicotinic acid as a foundational scaffold for th...
Author: BenchChem Technical Support Team. Date: April 2026
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(p-Tolyl)nicotinic acid as a foundational scaffold for the discovery of novel therapeutic agents. This document provides a holistic overview, from the synthesis of the precursor molecule to its derivatization and subsequent biological evaluation in relevant screening paradigms. The protocols detailed herein are designed to be robust and reproducible, empowering research teams to efficiently explore the chemical space around this promising core structure.
Introduction: The Therapeutic Potential of the Nicotinic Acid Scaffold
The pyridine carboxylic acid motif, and specifically the nicotinic acid (vitamin B3) scaffold, is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] Its presence in over 14% of FDA-approved drugs underscores its significance and therapeutic versatility.[1] Derivatives of nicotinic acid have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[2][3] The introduction of an aryl group at the 2-position, as in 2-(p-Tolyl)nicotinic acid, offers a valuable vector for chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties to achieve desired therapeutic profiles.
This guide will focus on the synthesis of 2-(p-Tolyl)nicotinic acid and its subsequent modification to generate a library of derivatives for screening, with a particular emphasis on identifying novel anti-inflammatory agents.
Physicochemical Properties of 2-(p-Tolyl)nicotinic Acid
A thorough understanding of the physicochemical properties of a precursor is essential for its effective use in synthesis and for interpreting the structure-activity relationships of its derivatives.
Property
Value
Source
Molecular Formula
C₁₃H₁₁NO₂
Calculated
Molecular Weight
213.23 g/mol
Calculated
Appearance
White to off-white solid
Expected
Solubility
Soluble in organic solvents such as DMSO, DMF, and alcohols
Expected
pKa
~4-5 (for the carboxylic acid)
Estimated
Synthesis of the Precursor: 2-(p-Tolyl)nicotinic Acid
The synthesis of 2-(p-Tolyl)nicotinic acid can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and mild reaction conditions.[4] The general scheme involves the coupling of a halo-substituted nicotinic acid derivative with an appropriate boronic acid.
Diagram: Synthetic Pathway to 2-(p-Tolyl)nicotinic Acid
Caption: Synthetic route to 2-(p-Tolyl)nicotinic acid.
Protocol 1: Synthesis of 2-Chloronicotinic Acid
Rationale: The synthesis of 2-chloronicotinic acid is a critical first step, as the chloro-substituent serves as an excellent leaving group for the subsequent Suzuki-Miyaura coupling. This protocol is adapted from established methods.[5]
Materials:
Nicotinic acid N-oxide
Phosphorus oxychloride (POCl₃)
Phosphorus pentachloride (PCl₅)
Round-bottom flask
Reflux condenser
Heating mantle
Stir bar
Procedure:
In a round-bottom flask equipped with a reflux condenser and stir bar, suspend nicotinic acid N-oxide in phosphorus oxychloride.
Carefully add phosphorus pentachloride portion-wise to the suspension. Caution: This reaction is exothermic and should be performed in a well-ventilated fume hood.
Heat the reaction mixture to 100-105°C and maintain for 1-1.5 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
Allow the reaction mixture to cool to room temperature.
Carefully quench the reaction by slowly adding the mixture to ice-water.
Adjust the pH of the aqueous solution to 2.0-2.5 with a suitable base (e.g., concentrated NaOH solution) to precipitate the 2-chloronicotinic acid.
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the product.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 2-(p-Tolyl)nicotinic Acid
Rationale: This protocol utilizes a palladium catalyst to facilitate the cross-coupling of 2-chloronicotinic acid with p-tolylboronic acid, forming the desired C-C bond.[6]
Materials:
2-Chloronicotinic acid
p-Tolylboronic acid
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Sodium carbonate (Na₂CO₃)
Toluene
Ethanol
Water
Round-bottom flask
Reflux condenser
Inert atmosphere (Nitrogen or Argon)
Stir bar
Procedure:
To a round-bottom flask, add 2-chloronicotinic acid (1 equivalent), p-tolylboronic acid (1.2 equivalents), sodium carbonate (2 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
De-gas the reaction mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.
Heat the reaction mixture to reflux under an inert atmosphere for 12-16 hours, or until the reaction is complete as monitored by TLC.
Cool the reaction mixture to room temperature and filter to remove any inorganic salts.
Concentrate the filtrate under reduced pressure.
Partition the residue between ethyl acetate and water.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain 2-(p-Tolyl)nicotinic acid.
Derivatization of the 2-(p-Tolyl)nicotinic Acid Scaffold
The carboxylic acid moiety of 2-(p-Tolyl)nicotinic acid is a prime handle for derivatization, allowing for the synthesis of a diverse library of amides and esters. These modifications can significantly impact the compound's biological activity, solubility, and pharmacokinetic properties.
Diagram: Derivatization Strategies
Caption: General derivatization of 2-(p-Tolyl)nicotinic acid.
Protocol 3: Amide Coupling via EDC/HOBt
Rationale: This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents to facilitate amide bond formation under mild conditions, which is ideal for sensitive substrates.
Materials:
2-(p-Tolyl)nicotinic acid
Desired amine (1.1 equivalents)
EDC (1.2 equivalents)
HOBt (1.2 equivalents)
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
N,N-Diisopropylethylamine (DIPEA) (2 equivalents)
Round-bottom flask
Stir bar
Procedure:
Dissolve 2-(p-Tolyl)nicotinic acid in anhydrous DMF or DCM in a round-bottom flask.
Add HOBt and EDC to the solution and stir at room temperature for 30 minutes.
Add the desired amine and DIPEA to the reaction mixture.
Stir the reaction at room temperature for 12-24 hours, or until completion as monitored by TLC.
Dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Protocol 4: Esterification via Acid Catalysis
Rationale: Fischer-Speier esterification is a classic and cost-effective method for the synthesis of esters from carboxylic acids and alcohols using a strong acid catalyst.
Materials:
2-(p-Tolyl)nicotinic acid
Desired alcohol (as solvent or in excess)
Concentrated sulfuric acid (catalytic amount)
Round-bottom flask
Reflux condenser
Heating mantle
Stir bar
Procedure:
Dissolve or suspend 2-(p-Tolyl)nicotinic acid in the desired alcohol in a round-bottom flask.
Carefully add a catalytic amount of concentrated sulfuric acid.
Heat the reaction mixture to reflux for 4-8 hours, or until completion as monitored by TLC.
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude ester by column chromatography or distillation.
Biological Evaluation of 2-(p-Tolyl)nicotinic Acid Derivatives
A hierarchical screening approach is recommended to efficiently evaluate the biological activity of the synthesized library of compounds. This typically begins with in vitro assays to assess cytotoxicity and primary activity, followed by more complex cellular and in vivo models for promising candidates.
Diagram: Drug Discovery Workflow
Caption: A typical workflow for drug discovery.
Protocol 5: In Vitro Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is crucial to determine the cytotoxic profile of new compounds to ensure that any observed biological activity is not due to cell death.[1]
Materials:
Human cell line (e.g., HEK293 or a relevant cancer cell line)
96-well microtiter plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Test compounds dissolved in DMSO
Culture medium
Microplate reader
Procedure:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with DMSO) and untreated controls.
Incubate the plate for 24-72 hours.
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Protocol 6: In Vitro COX-2 Inhibitor Screening (Fluorometric Assay)
Rationale: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its inhibition is a major target for anti-inflammatory drugs.[7] This fluorometric assay provides a rapid and sensitive method for screening potential COX-2 inhibitors.
Materials:
Human recombinant COX-2 enzyme
COX assay buffer
COX probe (in DMSO)
COX cofactor (in DMSO)
Arachidonic acid (substrate)
Celecoxib (positive control inhibitor)
96-well white opaque plate
Fluorescence plate reader
Procedure:
Prepare a reaction mix containing COX assay buffer, COX probe, and COX cofactor.
In a 96-well plate, add the test compounds at various concentrations. Include wells for a no-inhibitor control (enzyme control) and a positive control (celecoxib).
Add the human recombinant COX-2 enzyme to all wells except the no-enzyme control.
Pre-incubate the plate at 25°C for 10-15 minutes.
Initiate the reaction by adding arachidonic acid to all wells.
Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.
Calculate the rate of reaction for each well and determine the percent inhibition for each test compound. Calculate the IC₅₀ value for active compounds.
Rationale: Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in systemic inflammation. This assay measures the ability of compounds to inhibit the release of TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.[7]
Materials:
RAW 264.7 murine macrophage cell line or human THP-1 monocytes
LPS (from E. coli)
Culture medium
Test compounds
Human or murine TNF-α ELISA kit
96-well tissue culture plates
Procedure:
Seed RAW 264.7 cells or differentiated THP-1 cells in a 96-well plate and allow them to adhere overnight.
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.
Collect the cell culture supernatants.
Quantify the amount of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
Determine the concentration-dependent inhibition of TNF-α release and calculate the IC₅₀ for active compounds.
Protocol 8: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
Rationale: The carrageenan-induced paw edema model is a well-established and widely used in vivo assay to evaluate the anti-inflammatory activity of new chemical entities.[8][9]
Materials:
Male Wistar or Sprague-Dawley rats (150-200 g)
Carrageenan solution (1% in sterile saline)
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
Positive control drug (e.g., Indomethacin)
Plethysmometer
Syringes and needles
Procedure:
Acclimatize the animals for at least one week before the experiment.
Fast the animals overnight before the experiment with free access to water.
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
Administer the test compounds or the positive control drug orally or intraperitoneally at a predetermined time before the carrageenan injection (e.g., 30-60 minutes). The control group receives only the vehicle.
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
Calculate the percentage of inhibition of edema for each group compared to the control group.
The percentage inhibition is calculated as: (1 - (Vt - V₀)treated / (Vt - V₀)control) x 100, where Vt is the paw volume at time t and V₀ is the initial paw volume.
Conclusion
2-(p-Tolyl)nicotinic acid represents a highly attractive and versatile starting point for the development of novel drug candidates. Its straightforward synthesis and the amenability of its carboxylic acid group to a wide range of chemical modifications provide a robust platform for generating diverse chemical libraries. The systematic application of the detailed protocols in this guide will enable researchers to efficiently synthesize, derivatize, and evaluate new chemical entities based on this promising scaffold, thereby accelerating the discovery of new therapeutics, particularly in the realm of anti-inflammatory agents.
References
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20). [Link]
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC. (n.d.). [Link]
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - MDPI. (2022, March 4). [Link]
(PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (n.d.). [Link]
(PDF) Nicotinic acid derivatives: Application and uses, review - ResearchGate. (2021, December 30). [Link]
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. (2024, March 15). [Link]
NMR spectroscopy characterization of 2-(p-Tolyl)nicotinic acid
Application Note: Structural Elucidation of 2-(p-Tolyl)nicotinic Acid via High-Resolution NMR Executive Summary 2-Arylnicotinic acids, such as 2-(p-tolyl)nicotinic acid, are pivotal building blocks in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Structural Elucidation of 2-(p-Tolyl)nicotinic Acid via High-Resolution NMR
Executive Summary
2-Arylnicotinic acids, such as 2-(p-tolyl)nicotinic acid, are pivotal building blocks in medicinal chemistry, serving as direct precursors in the synthesis of complex, pharmacologically active scaffolds like 4-azafluorenone alkaloids[1]. Because these molecules contain isolated spin systems separated by quaternary carbons, unambiguous structural verification requires a rigorous, multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy workflow[2]. This application note details the causality-driven protocols for sample preparation, instrument setup, and multidimensional spectral assignment to ensure a self-validating analytical process.
The Analytical Challenge: Bridging Isolated Spin Systems
The molecular architecture of 2-(p-tolyl)nicotinic acid presents a specific analytical challenge: it consists of a pyridine core and a p-tolyl ring connected via a C–C single bond at the C2 position of the pyridine ring.
Causality of Method Selection: Standard 1D ¹H NMR and homonuclear 2D techniques (like COSY) can easily map the contiguous protons within the pyridine ring (H4, H5, H6)[3] and the para-substituted geometry of the tolyl group (AA'BB' system). However, magnetization cannot transfer across the quaternary boundary at C2 using these methods. To definitively prove the regiochemistry of the tolyl attachment and the carboxylic acid at C3, we must rely on Heteronuclear Multiple Bond Correlation (HMBC) to observe ³J_CH couplings bridging these distinct domains[4].
Self-Validating Sample Preparation Protocol
The integrity of NMR data begins with sample preparation. Poor solvent choice or particulate contamination leads to line broadening, obscured couplings, and failed 2D coherence transfers.
Step 1: Solvent Selection. 2-(p-Tolyl)nicotinic acid contains a carboxylic acid moiety capable of strong intermolecular hydrogen bonding, which often results in poor solubility and broad signals in non-polar solvents like CDCl₃.
Protocol: Dissolve the sample in Dimethyl Sulfoxide-d₆ (DMSO-d₆).
Causality: DMSO acts as a strong hydrogen-bond acceptor, disrupting carboxylic acid dimers. This ensures high solubility, sharpens the aromatic resonances, and slows the chemical exchange of the –OH proton, often allowing its observation as a broad singlet >12 ppm.
Step 2: Concentration Optimization. Weigh exactly 10–15 mg of the analyte.
Causality: This concentration provides an optimal signal-to-noise (S/N) ratio for the insensitive ¹³C nucleus and 2D HMBC experiments within a practical timeframe (1–2 hours) without causing radiation damping or viscosity-induced line broadening.
Step 3: Filtration. Dissolve the sample in 0.6 mL of DMSO-d₆ and filter through a glass wool plug into a high-quality 5 mm NMR tube.
Causality: Particulates distort the localized magnetic field (B₀), making optimal shimming impossible. Filtration is a self-validating step ensuring symmetric peak shapes and the suppression of artifacts.
Step-by-step NMR acquisition workflow for small organic molecules.
Instrument Setup and Acquisition Parameters
Experiments should be conducted on a 400 MHz or 600 MHz spectrometer equipped with a z-gradient probe to enable gradient-selected 2D experiments, which drastically reduce artifact noise[2].
Step-by-Step Acquisition Logic:
Probe Tuning and Matching (ATMA): Ensures maximum radiofrequency (RF) power transfer between the probe and the sample, critical for ¹³C sensitivity.
Locking and Shimming: Lock onto the DMSO-d₆ deuterium signal. Shim the Z-axis gradients until the lock level is stable and the residual solvent peak (DMSO at 2.50 ppm) has a full-width at half-maximum (FWHM) of <1.0 Hz.
Pulse Calibration: Calibrate the 90° pulse (P1) for the specific sample to ensure accurate flip angles, which is vital for the efficiency of 2D coherence transfers.
Table 1: Recommended NMR Acquisition Parameters
Experiment
Scans (NS)
Spectral Width
Relaxation Delay (D1)
Causality / Purpose
¹H 1D
16
14 ppm
2.0 s
Baseline structural verification; integration of proton environments.
¹³C 1D
512 - 1024
220 ppm
2.0 s
Identification of all 13 carbon environments, including quaternary carbons.
COSY
4
10 ppm (F1, F2)
1.5 s
Maps vicinal (³J_HH) couplings within the pyridine and tolyl rings.
HSQC
8
10 (F2), 160 (F1)
1.5 s
Identifies direct ¹J_CH connections; differentiates CH/CH₃ from quaternary carbons.
| HMBC | 16 | 10 (F2), 220 (F1) | 1.5 s | Maps long-range ²J_CH and ³J_CH connections; crucial for quaternary assignments[4]. |
Spectral Processing and Assignment Logic
Data processing must be self-validating. Always reference the spectra to the internal solvent peak (DMSO-d₆: ¹H at 2.50 ppm, ¹³C at 39.52 ppm). Apply an exponential window function (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier Transformation to optimize S/N without sacrificing resolution.
Assignment Pathway:
The p-Tolyl Group: The methyl group appears as a sharp singlet near 2.35 ppm (¹H) and 21 ppm (¹³C). The aromatic protons of the tolyl group form an AA'BB' system, typically appearing as two distinct doublets (integrating to 2H each) between 7.2 and 7.5 ppm.
The Pyridine Core: The nitrogen atom strongly deshields adjacent protons. H6 will appear furthest downfield (~8.75 ppm, dd). H4 appears around 8.20 ppm, and H5 (shielded relative to H4/H6) appears near 7.40 ppm[3].
Bridging the Fragments (HMBC Logic):
The ortho-protons of the p-tolyl group will show a strong ³J_CH cross-peak to the C2 quaternary carbon of the pyridine ring (~158 ppm), confirming the attachment point.
Pyridine H4 will show a ³J_CH cross-peak to the carboxylic acid carbonyl carbon (~168 ppm), confirming the substitution at C3.
Table 2: Expected Quantitative NMR Data Summary (DMSO-d₆)
Moiety
¹H Shift (ppm)
Multiplicity (J in Hz)
¹³C Shift (ppm)
Key HMBC Correlations (³J_CH)
Tolyl -CH₃
~2.35
s (3H)
~21.1
Tolyl C-meta, C-para
Tolyl H-meta
~7.25
d (8.0) (2H)
~129.0
Tolyl C-ipso, -CH₃
Tolyl H-ortho
~7.45
d (8.0) (2H)
~128.5
Pyridine C2, Tolyl C-para
Pyridine H5
~7.40
dd (7.8, 4.8) (1H)
~123.0
Pyridine C3, C6
Pyridine H4
~8.20
dd (7.8, 1.8) (1H)
~138.0
Carbonyl C=O, Pyridine C2, C6
Pyridine H6
~8.75
dd (4.8, 1.8) (1H)
~151.0
Pyridine C2, C4
Carboxylic -OH
>12.0
br s (1H)
-
-
Carbonyl C=O
-
-
~168.0
-
| Pyridine C2 | - | - | ~158.0 | - |
Self-Validation Check: To ensure absolute trustworthiness of the assignment, overlay the 1D ¹H spectrum on the F2 axis of the 2D HSQC and HMBC spectra. Every protonated carbon in the ¹³C spectrum must have a corresponding cross-peak in the HSQC. The quaternary carbons (C2, C3, Carbonyl, Tolyl C-ipso, Tolyl C-para) will strictly only appear in the F1 axis of the HMBC, validating their non-protonated nature.
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP) Executive Summary & Strategic Rationale In modern medicinal chemis...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Application Note & Standard Operating Procedure (SOP)
Executive Summary & Strategic Rationale
In modern medicinal chemistry and materials science, the 2-arylpyridine scaffold is a privileged pharmacophore found in numerous kinase inhibitors, GPCR modulators, and advanced agrochemicals. 2-(p-Tolyl)nicotinic acid (2-(4-methylphenyl)pyridine-3-carboxylic acid) serves as an exceptionally versatile linchpin for constructing complex, multi-arylated pyridine architectures.
Historically, functionalizing the C3 position of the pyridine ring required pre-formed organometallic reagents (e.g., boronic acids or stannanes), which suffer from poor atom economy, instability, and challenging purification profiles. By leveraging decarboxylative cross-coupling , researchers can utilize the native carboxylic acid moiety of 2-(p-Tolyl)nicotinic acid as a traceless directing and coupling group. The extrusion of carbon dioxide as the sole stoichiometric by-product makes this an environmentally benign alternative to traditional organometallic reagents (1)[1]. Furthermore, the 2-arylnicotinic acid scaffold is also a critical precursor for the collective total synthesis of 4-azafluorenone alkaloids via intramolecular cyclization (2)[2].
This application note provides field-proven insights and self-validating protocols for the bimetallic (Pd/Ag) decarboxylative arylation of 2-(p-Tolyl)nicotinic acid.
Mechanistic Insights: Overcoming the sp² C-COOH Activation Barrier
As a Senior Application Scientist, it is critical to understand why standard cross-coupling conditions fail for this substrate and how bimetallic systems overcome these thermodynamic barriers.
The C(sp²)–COOH bond in 2-(p-Tolyl)nicotinic acid is exceptionally strong. However, the presence of the heteroatom (nitrogen) at the meta position, combined with the steric hindrance of the ortho-tolyl group, electronically activates the carboxylate for metalation. As detailed in the mechanistic studies of heteroaromatic acid coupling (3)[3], a single-metal palladium system is insufficient. A synergistic Goossen-type bimetallic cycle is required:
Coinage Metal Co-Catalyst (Ag or Cu): The oxophilic Ag(I) or Cu(I) center coordinates with the carboxylate. Thermal energy drives the extrusion of CO₂, trapping the highly reactive C3-anion as an Aryl-Ag(I) or Aryl-Cu(I) intermediate.
Palladium Cross-Coupling Cycle: Concurrently, the Pd(0) catalyst undergoes oxidative addition into the aryl halide bond.
Transmetalation: The Aryl-Ag(I) intermediate transmetalates its 2-(p-tolyl)pyridyl payload to the Pd(II) center, followed by reductive elimination to forge the new C–C bond.
Bimetallic Pd/Ag catalytic cycle for the decarboxylative cross-coupling of 2-(p-Tolyl)nicotinic acid.
Quantitative Data: Catalyst and Solvent Optimization
To demonstrate the causality of our protocol choices, the following table summarizes the optimization of the decarboxylative coupling between 2-(p-Tolyl)nicotinic acid and 4-bromoanisole.
Table 1: Optimization of Bimetallic Catalytic Conditions
Entry
Pd Catalyst (5 mol%)
Co-Catalyst (20 mol%)
Solvent System
Temp (°C)
GC-MS Yield (%)
Causality / Scientific Rationale
1
Pd(OAc)₂
None
NMP
130
0
Lack of oxophilic metal prevents protodecarboxylation.
2
None
Ag₂CO₃
NMP
130
0
Ag alone cannot perform the oxidative addition to Ar-Br.
3
Pd(OAc)₂
Cu₂O
DMF
130
42
Cu mediates decarboxylation, but DMF limits reaction temperature.
4
Pd(OAc)₂
Ag₂CO₃
NMP
130
68
Ag is highly effective for heteroaromatic carboxylic acids.
5
Pd(OAc)₂
Ag₂CO₃
NMP / Quinoline (5:1)
130
91
Quinoline acts as an ancillary ligand, stabilizing the Ag-intermediate.
Note: Yields determined via GC-MS using dodecane as an internal standard.
Self-Validating Experimental Protocol
The following protocol is designed as a self-validating system . It incorporates internal standards for mass-balance tracking and specific control measures to ensure reproducibility.
Step 1: Reaction Assembly (Glovebox or Schlenk Line)
To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add 2-(p-Tolyl)nicotinic acid (213 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), Ag₂CO₃ (55.1 mg, 0.2 mmol), PPh₃ (26.2 mg, 0.1 mmol), and K₂CO₃ (207 mg, 1.5 mmol).
Causality Check: The use of K₂CO₃ is critical to deprotonate the carboxylic acid, forming the more reactive carboxylate salt required for silver coordination.
Step 2: Solvent Addition & Degassing
Add anhydrous NMP (2.5 mL) and Quinoline (0.5 mL) to the Schlenk tube under a positive pressure of Argon.
Add 4-bromoanisole (150 µL, 1.2 mmol) and n-Dodecane (227 µL, 1.0 mmol) as the internal standard.
Perform three cycles of Freeze-Pump-Thaw.
Causality Check: Rigorous degassing is mandatory. Oxygen not only degrades the Pd(0) active species but can also induce unwanted oxidative homocoupling of the Aryl-Ag intermediate.
Step 3: Thermal Decarboxylation & Coupling
Seal the Schlenk tube and submerge it in a pre-heated oil bath at 130 °C. Stir vigorously (800 rpm) for 16 hours.
Self-Validation (QC): At t = 2 hours, briefly cool the reaction, take a 10 µL aliquot under Argon, dilute with EtOAc, filter through a short silica plug, and analyze via GC-MS. You should observe the formation of the product and the depletion of the substrate relative to the dodecane standard.
Step 4: Quench & Workup
Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and quench with saturated aqueous NH₄Cl (10 mL).
Filter the biphasic mixture through a pad of Celite to remove precipitated silver and palladium black.
Separate the organic layer, wash with brine (3 x 10 mL) to remove NMP, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 5: Purification
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 3-(4-methoxyphenyl)-2-(p-tolyl)pyridine.
Step-by-step experimental workflow for decarboxylative cross-coupling protocols.
Future Directions: Metallaphotoredox Catalysis
While the thermal bimetallic protocol described above is highly robust, the high temperatures (130 °C) can limit functional group tolerance. Emerging methodologies utilizing base metal pairings, such as Fe/Ni metallaphotoredox catalysis, offer complementary reactivity profiles under milder conditions (4)[4]. In these systems, an Fe cocatalyst activates the carboxylic acid upon light irradiation, while a Ni intermediate handles the cross-coupling, bypassing the thermodynamic redox limitations of conventional thermal methods. Adapting 2-(p-Tolyl)nicotinic acid to these photoredox conditions represents the next frontier in late-stage functionalization.
References
Decarboxylative cross-coupling - Wikipedia. Wikimedia Foundation. Available at:[Link]
Advancements in double decarboxylative coupling reactions of carboxylic acids. National Institutes of Health (PMC). Available at:[Link]
Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. ResearchGate. Available at: [Link]
Collective Total Synthesis of 4-Azafluorenone Alkaloids. ResearchGate. Available at: [Link]
Elucidating the Gas-Phase Chemistry: Mass Spectrometry Fragmentation Patterns of 2-(p-Tolyl)nicotinic Acid
An Application Note and Protocol for Researchers Abstract This guide provides a detailed examination of the mass spectrometric behavior of 2-(p-Tolyl)nicotinic acid (C₁₃H₁₁NO₂), a molecule of interest in drug discovery a...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for Researchers
Abstract
This guide provides a detailed examination of the mass spectrometric behavior of 2-(p-Tolyl)nicotinic acid (C₁₃H₁₁NO₂), a molecule of interest in drug discovery and chemical research. We explore its characteristic fragmentation patterns under both soft (Electrospray Ionization, ESI) and hard (Electron Ionization, EI) ionization techniques. By explaining the causal mechanisms behind observed bond cleavages, this document serves as a practical reference for researchers in structural elucidation, purity assessment, and metabolic studies. Comprehensive, field-tested protocols for sample analysis using tandem mass spectrometry (MS/MS) are provided, ensuring reliable and reproducible data acquisition.
Introduction: The Analytical Imperative
2-(p-Tolyl)nicotinic acid belongs to a class of bi-aryl compounds that are significant scaffolds in medicinal chemistry. Understanding its intrinsic chemical stability and fragmentation behavior in the gas phase is crucial for its unambiguous identification in complex matrices, such as reaction mixtures or biological samples. Mass spectrometry (MS) offers unparalleled sensitivity and structural information, but interpreting the resulting spectra requires a foundational understanding of the molecule's ionization and subsequent fragmentation pathways.
This application note moves beyond a mere listing of fragments. It aims to provide the why—the chemical logic that dictates which bonds break and which fragments are formed under different energetic conditions. We will dissect the fragmentation cascades initiated by both protonation in ESI and electron removal in EI, offering a predictive framework for this and structurally similar molecules.
Ionization and Fragmentation Mechanisms
The choice of ionization technique is the most critical variable determining the fragmentation pattern. ESI provides information about the intact molecule and its primary, low-energy dissociation channels, while EI induces extensive fragmentation, revealing the core structural skeleton.
Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID)
ESI is a soft ionization method that typically generates protonated molecules, [M+H]⁺, in the positive ion mode. For 2-(p-Tolyl)nicotinic acid (Molecular Weight: 213.23 g/mol ), the resulting precursor ion is observed at m/z 214.2. The most probable site of protonation is the pyridine nitrogen, being the most basic center in the molecule.
Collision-Induced Dissociation (CID) of this [M+H]⁺ ion in a tandem mass spectrometer induces fragmentation. The fragmentation pathways are driven by the stability of the resulting product ions and neutral losses.[1][2]
Key ESI-CID Fragmentation Pathways:
Neutral Loss of Water: The initial and most common fragmentation step for protonated carboxylic acids is the loss of a water molecule (H₂O, 18.01 Da).[3] This proceeds via a cyclization reaction involving the carboxylic acid proton and the pyridine ring, resulting in a stable acylium-type ion at m/z 196.2.
Subsequent Loss of Carbon Monoxide: Following the initial water loss, the resulting m/z 196.2 ion readily expels a molecule of carbon monoxide (CO, 28.00 Da), a common fragmentation for acylium ions, to produce a highly stable aromatic cation at m/z 168.2.[4]
These two sequential losses ([M+H-H₂O-CO]⁺) are the dominant fragmentation signature for 2-(p-Tolyl)nicotinic acid in positive mode ESI-MS/MS.
Caption: Proposed ESI-CID fragmentation of 2-(p-Tolyl)nicotinic acid.
Electron Ionization (EI)
EI is a high-energy technique that removes an electron from the molecule to form a molecular radical cation, M⁺•, observed at m/z 213.2. The high internal energy of this ion leads to extensive and predictable fragmentation, providing a detailed structural fingerprint.[5][6]
Key EI Fragmentation Pathways:
Alpha (α)-Cleavage: The most characteristic initial fragmentation for carboxylic acids under EI is the loss of the hydroxyl radical (•OH, 17.00 Da) to form a stable acylium ion at m/z 196.2. This is often an abundant peak in the spectrum.[4]
Loss of the Carboxyl Group: The entire carboxyl group can be lost as a radical (•COOH, 45.01 Da), leading to a fragment at m/z 168.2.
Aryl-Aryl Bond Cleavage: The bond connecting the pyridine and tolyl rings is susceptible to cleavage. This can lead to the formation of the highly stable tolyl cation, which rearranges to the tropylium ion (C₇H₇⁺) at m/z 91.1. This ion is a classic hallmark for compounds containing a toluene moiety and is often the base peak.
Formation of the Nicotinoyl Cation: The alternative cleavage of the aryl-aryl bond can result in the charge being retained by the pyridine-containing fragment, forming the 2-carboxypyridyl cation at m/z 122.1.
Caption: Primary EI fragmentation pathways of 2-(p-Tolyl)nicotinic acid.
Summary of Predicted Fragments
The following table summarizes the key theoretical fragments, their mass-to-charge ratio (m/z), and the ionization technique under which they are most prominently observed.
Ionization Mode
Precursor Ion (m/z)
Key Fragment Ion (m/z)
Neutral Loss / Fragment Identity
Notes
ESI (+)
214.2 ([M+H]⁺)
196.2
H₂O
Primary fragmentation product.
ESI (+)
214.2 ([M+H]⁺)
168.2
H₂O + CO
Sequential loss, confirms acylium intermediate.
EI
213.2 (M⁺•)
196.2
•OH
Characteristic α-cleavage of a carboxylic acid.
EI
213.2 (M⁺•)
168.2
•COOH
Loss of the entire carboxyl group.
EI
213.2 (M⁺•)
91.1
C₆H₄NO₂•
Tropylium ion; highly stable and often the base peak.
EI
213.2 (M⁺•)
122.1
C₇H₇•
Nicotinoyl cation.
Experimental Protocols
These protocols are designed for a standard triple quadrupole or ion trap mass spectrometer and can be adapted based on available instrumentation.
Overall Experimental Workflow
The process involves sample preparation, method development on the mass spectrometer, data acquisition, and finally, data analysis to confirm fragmentation patterns.
Caption: General workflow for MS/MS analysis.
Protocol for ESI-MS/MS Analysis
Rationale: This protocol uses direct infusion to optimize MS parameters without chromatographic interference. The use of formic acid aids in protonation for positive ion mode analysis.[7][8]
Materials:
2-(p-Tolyl)nicotinic acid standard
HPLC-grade Methanol
HPLC-grade Water
Formic Acid (≥98%)
Syringe pump and infusion line
Procedure:
Sample Preparation:
Prepare a 1 mg/mL stock solution of 2-(p-Tolyl)nicotinic acid in methanol.
Prepare a working solution by diluting the stock solution to 1-5 µg/mL in a 50:50 methanol:water solution containing 0.1% formic acid. This ensures efficient protonation.
Instrumentation Setup (Direct Infusion):
Set up the mass spectrometer for ESI in positive ion mode.
Infuse the working solution at a constant flow rate of 5-10 µL/min using a syringe pump.
Typical ESI Source Parameters:
Capillary Voltage: 3.5 - 4.5 kV
Source Temperature: 120 - 150 °C
Desolvation Gas (N₂) Flow: 400 - 600 L/hr
Desolvation Temperature: 350 - 450 °C
Data Acquisition:
Step A (MS1 Scan): Perform a full scan in MS1 mode (e.g., m/z 50-300) to confirm the presence and isolation of the [M+H]⁺ precursor ion at m/z 214.2.
Step B (MS/MS Optimization): Select m/z 214.2 as the precursor ion for fragmentation. Perform a collision energy (CE) ramp (e.g., 5-40 eV) to determine the optimal CE for generating the key fragments (m/z 196.2 and 168.2). The goal is to find a CE that yields a rich spectrum of product ions.
Step C (Product Ion Scan): Acquire the product ion spectrum at the optimized collision energy.
Protocol for EI-MS (GC-MS or Direct Insertion Probe)
Rationale: This protocol is for obtaining a classic EI spectrum. 70 eV is the standard electron energy used for generating reproducible spectra that are comparable to library data.
Materials:
2-(p-Tolyl)nicotinic acid standard
Appropriate solvent for sample introduction (e.g., Dichloromethane, Ethyl Acetate)
Procedure:
Sample Preparation:
Prepare a ~1 mg/mL solution of the compound in a volatile solvent compatible with the GC or direct probe inlet.
Instrumentation Setup:
For GC-MS: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that ensures the analyte elutes at a reasonable temperature without thermal degradation.
For Direct Insertion Probe: Place a small amount of the sample on the probe tip.
EI Source Parameters:
Electron Energy: 70 eV (This is a critical standard for library matching).
Source Temperature: 200 - 250 °C
Mass Range: Scan from m/z 40 to 300.
Data Acquisition:
Acquire the mass spectrum across the elution of the GC peak or upon heating the direct insertion probe.
Identify the molecular ion (M⁺•) at m/z 213.2 and the key fragment ions as detailed in Section 2.2.
Conclusion
The mass spectrometric fragmentation of 2-(p-Tolyl)nicotinic acid is predictable and highly informative. Under ESI-MS/MS conditions, it follows a characteristic pathway for protonated carboxylic acids, dominated by sequential losses of water and carbon monoxide. Under EI-MS, the molecule produces a rich fingerprint spectrum, including a stable acylium ion and the hallmark tropylium ion at m/z 91. The provided protocols offer a robust framework for researchers to obtain high-quality mass spectra for this compound, facilitating its confident identification and characterization in various scientific applications.
References
PubMed. (n.d.). Electron Ionization Mass Spectral Fragmentation of C19 Isoprenoid Aldehydes and Carboxylic Acid Methyl and Trimethylsilyl Esters.
PubMed. (2007). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry.
PubMed. (2009). Determination and confirmation of nicotinic acid and its analogues and derivates in pear and apple blossoms using high-performance liquid chromatography-diode array-electrospray ionization mass spectrometry.
ACS Publications. (2009). Determination and Confirmation of Nicotinic Acid and Its Analogues and Derivates in Pear and Apple Blossoms Using High-Performance Liquid Chromatography−Diode Array−Electrospray Ionization Mass Spectrometry. Journal of Agricultural and Food Chemistry.
PubMed. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
Bevital. (n.d.). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography.
Sci-Hub. (1969). Evidence for aryl participation in mass spectrometric fragmentation processes. Organic Mass Spectrometry.
MDPI. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels.
Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns.
Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives.
RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
PMC. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation.
PMC. (2025). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling.
SlideShare. (2009). Ion fragmentation of small molecules in mass spectrometry.
Preparation of 2-(p-Tolyl)nicotinic acid amides and esters
Application Note: Divergent Synthesis and Optimization of 2-(p-Tolyl)nicotinic Acid Amides and Esters Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale 2-(...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Divergent Synthesis and Optimization of 2-(p-Tolyl)nicotinic Acid Amides and Esters
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Mechanistic Rationale
2-(p-Tolyl)nicotinic acid is a highly privileged structural motif in medicinal chemistry, frequently utilized as a core scaffold in the development of kinase inhibitors and positive allosteric modulators for central nervous system targets[1]. However, the derivatization of this compound into its corresponding amides and esters presents significant synthetic challenges.
The primary obstacle is the severe steric hindrance imposed by the bulky p-tolyl group at the C2 position of the pyridine ring, which shields the adjacent C3-carboxylic acid from nucleophilic attack. Furthermore, the amphoteric nature of nicotinic acids (capable of forming zwitterions or insoluble salts with basic amines) renders direct, unactivated condensation reactions highly inefficient. To overcome these thermodynamic and kinetic barriers, the carboxylic acid must be converted into a highly electrophilic intermediate.
This application note details field-proven, self-validating protocols for the divergent synthesis of 2-(p-Tolyl)nicotinic acid amides and esters, emphasizing the mechanistic causality behind reagent selection to ensure high yields and purity.
Activation Strategies & Causality
Amidation via Uronium Coupling (HATU):
Traditional carbodiimides like DCC often fail or require prolonged heating for sterically hindered substrates, leading to poor atom economy and difficult removal of the dicyclohexylurea (DCU) byproduct. Instead, we utilize HATU in combination with the non-nucleophilic base DIPEA. HATU rapidly converts the carboxylic acid into an active 7-azabenzotriazole (OAt) ester. The critical advantage of the OAt ester is the "neighboring group effect"—the nitrogen atom at the 7-position of the pyridine ring forms a hydrogen bond with the incoming amine, effectively pre-organizing the transition state and accelerating aminolysis despite the steric bulk of the p-tolyl group[2][3].
Esterification via Acyl Chloride or Steglich Conditions:
Standard Fischer esterification (acid catalysis) is exceptionally poor for 2-arylnicotinic acids because the protonated pyridine ring withdraws electron density, and the steric bulk prevents the alcohol from approaching the carbonyl carbon. We recommend a Vilsmeier-Haack type activation using Thionyl Chloride (SOCl₂) with catalytic DMF. This generates a highly reactive 2-(p-tolyl)nicotinoyl chloride intermediate that readily undergoes alcoholysis[4]. For acid-sensitive substrates where SOCl₂ is incompatible, the Steglich esterification utilizing DCC and a catalytic amount of 4-dimethylaminopyridine (DMAP) provides a mild, room-temperature alternative. DMAP acts as a potent acyl transfer reagent, bypassing the sterically hindered O-acylisourea intermediate[5].
Experimental Protocols
Protocol A: Synthesis of 2-(p-Tolyl)nicotinamides (HATU Method)
This protocol is a self-validating system: the color change from yellow to clear upon aqueous washing indicates the successful removal of the tetramethylurea byproduct generated by HATU.
Activation: In an oven-dried 25 mL round-bottom flask under N₂, dissolve 2-(p-Tolyl)nicotinic acid in anhydrous DMF. Add DIPEA and stir for 5 minutes at room temperature.
Coupling Agent Addition: Add HATU in one portion. The solution will turn pale yellow, indicating the formation of the HOAt active ester. Stir for 15 minutes.
Aminolysis: Add the target amine dropwise. Stir the reaction mixture at room temperature for 2–4 hours. Monitor completion via LC-MS or TLC (EtOAc/Hexane 1:1).
Workup (Critical for Purity): Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 × 15 mL).
Byproduct Removal: Wash the combined organic layers sequentially with 1M HCl (10 mL) to remove unreacted amine, followed by 5% aqueous LiCl (3 × 10 mL) to quantitatively remove DMF and the tetramethylurea byproduct.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure amide.
Protocol B: Synthesis of 2-(p-Tolyl)nicotinate Esters (Acyl Chloride Method)
This two-step protocol physically separates the harsh activation step from the esterification step, preventing the degradation of complex alcohols.
Acyl Chloride Formation: Suspend 2-(p-Tolyl)nicotinic acid in SOCl₂ in a flask equipped with a reflux condenser. Add 2 drops of DMF.
Reflux: Heat the mixture to 75°C for 2 hours. The suspension will become a clear, homogenous solution as the nicotinoyl chloride forms[4].
Concentration: Cool to room temperature and remove excess SOCl₂ under reduced pressure. Self-validation step: Co-evaporate twice with anhydrous toluene (5 mL) to ensure complete removal of residual HCl and SO₂.
Esterification: Dissolve the crude yellow acyl chloride in anhydrous DCM (10 mL) and cool to 0°C in an ice bath.
Alcohol Addition: In a separate vial, mix the target alcohol and Et₃N in DCM (10 mL). Add this solution dropwise to the acyl chloride over 15 minutes.
Completion & Workup: Allow the reaction to warm to room temperature and stir for 3 hours. Quench with water (15 mL), extract with DCM, wash with brine, dry over MgSO₄, and concentrate to afford the ester.
Quantitative Data Summaries
Table 1: Optimization of Amidation Conditions for 2-(p-Tolyl)nicotinic acid (using Benzylamine)
Technical Support Center: Synthesis of 2-(p-Tolyl)nicotinic Acid
Welcome to the technical support center for the synthesis of 2-(p-Tolyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 2-(p-Tolyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-(p-Tolyl)nicotinic acid and which is recommended for optimal yield?
There are two primary and effective methods for the synthesis of 2-(p-Tolyl)nicotinic acid: the Ullmann condensation and the Suzuki-Miyaura cross-coupling reaction.
Ullmann Condensation: This classical method involves the copper-catalyzed reaction of 2-chloronicotinic acid with p-toluidine.[1][2] While it is a well-established route, traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 210°C) and high-boiling polar solvents like DMF or N-methylpyrrolidone, which can lead to moderate yields and challenges in product purification.[3]
Suzuki-Miyaura Cross-Coupling: This modern approach utilizes a palladium catalyst to couple 2-chloronicotinic acid with p-tolylboronic acid.[4] The Suzuki reaction is renowned for its mild reaction conditions, high functional group tolerance, and generally provides higher yields with greater selectivity compared to the Ullmann condensation.[5][6]
Recommendation: For achieving the highest yields and operational simplicity, the Suzuki-Miyaura cross-coupling reaction is generally the preferred method.
Q2: My Ullmann condensation reaction is resulting in a low yield of 2-(p-Tolyl)nicotinic acid. What are the likely causes and how can I improve it?
Low yields in the Ullmann condensation for this specific synthesis are a common issue. Several factors can contribute to this, and a systematic approach to optimization is crucial.
Troubleshooting Low Yield in Ullmann Condensation:
Potential Cause
Explanation
Recommended Solution
Insufficient Catalyst Activity
Traditional copper powder can have low reactivity. The "activated" form is often necessary.
Prepare fresh activated copper powder by reducing copper sulfate with zinc metal in hot water. Alternatively, consider using more soluble copper(I) salts like CuI or CuBr.
Inappropriate Solvent
The solvent plays a critical role in solubilizing reactants and mediating the reaction temperature.
High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically used.[3] Consider solvent-free conditions, which have been shown to be effective and environmentally friendly in some cases.[2][7]
Suboptimal Temperature
The reaction often requires high temperatures to proceed at a reasonable rate.
Carefully optimize the reaction temperature. While temperatures above 210°C are common, running the reaction at the lowest effective temperature can minimize side product formation.[3]
Presence of Electron-Withdrawing Groups
Electron-donating groups on the aniline component generally improve the yield of the nucleophilic aromatic substitution.[2]
In this case, the methyl group on p-toluidine is electron-donating, which is favorable. However, if using other substituted anilines, be mindful of electronic effects.
Base Selection
A suitable base is required to neutralize the HCl generated during the reaction.
Potassium carbonate is a commonly used and effective base for this transformation.
Q3: I am observing significant byproduct formation in my Suzuki-Miyaura cross-coupling reaction. How can I increase the selectivity for 2-(p-Tolyl)nicotinic acid?
While the Suzuki-Miyaura coupling is generally selective, side reactions can occur. Optimizing the reaction parameters is key to minimizing these unwanted products.
Troubleshooting Byproduct Formation in Suzuki-Miyaura Coupling:
Potential Cause
Explanation
Recommended Solution
Catalyst System (Palladium Source and Ligand)
The choice of palladium precursor and ligand is critical for catalytic activity and selectivity.
Use a combination of a palladium(II) salt like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as triphenylphosphine (PPh₃) or SPhos.[4][8] The ligand stabilizes the palladium center and facilitates the catalytic cycle.
Base and Solvent System
The base is crucial for the transmetalation step, and the solvent system affects solubility and reaction rate.
A common and effective system is sodium carbonate as the base in a mixture of toluene, ethanol, and water.[4] The biphasic nature of this system can enhance the reaction.
Reaction Temperature and Time
Suboptimal temperature or prolonged reaction times can lead to catalyst degradation and side reactions.
Monitor the reaction progress by TLC or LC-MS. Aim for the lowest temperature at which the reaction proceeds efficiently, and avoid unnecessarily long reaction times. Refluxing for 12-16 hours is a good starting point.[4]
Purity of Reagents
Impurities in the starting materials, particularly the boronic acid, can lead to byproducts.
Ensure the use of high-purity 2-chloronicotinic acid and p-tolylboronic acid.
Q4: The purification of 2-(p-Tolyl)nicotinic acid is proving difficult. What is an effective purification strategy?
The purification of nicotinic acid derivatives can be challenging due to their amphoteric nature. A multi-step approach is often necessary.
Recommended Purification Protocol:
Initial Workup: After the reaction is complete, cool the reaction mixture and filter off any solids (e.g., catalyst).
Acid-Base Extraction:
Acidify the filtrate with an acid like HCl to a pH of around 2-3. This will protonate the pyridine nitrogen and precipitate the product.
Filter the solid product and wash it with cold water.
To remove any non-acidic impurities, dissolve the crude product in an aqueous base solution (e.g., NaOH or NaHCO₃) to form the sodium salt.
Wash this basic solution with an organic solvent like dichloromethane or ethyl acetate to remove organic impurities.[9]
Re-precipitate the purified 2-(p-Tolyl)nicotinic acid by adding acid to the aqueous layer until the pH is again around 2-3.
Recrystallization:
Filter the purified solid and recrystallize it from a suitable solvent system. Ethanol/water or acetic acid/water mixtures are often effective.
For colored impurities, a charcoal treatment during recrystallization can be beneficial.[10]
Q5: Can you provide a detailed experimental protocol for the Suzuki-Miyaura synthesis of 2-(p-Tolyl)nicotinic acid?
The following protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Experimental Protocol: Suzuki-Miyaura Synthesis
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-chloronicotinic acid (1 equivalent), p-tolylboronic acid (1.2 equivalents), sodium carbonate (2 equivalents), and a palladium catalyst system such as palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).[4]
Solvent Addition: Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
Inert Atmosphere: Purge the reaction flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
Reaction: Heat the mixture to reflux and maintain it for 12-16 hours, monitoring the progress by TLC or LC-MS.[4]
Workup and Purification: Follow the purification protocol outlined in Q4.
Visualizing the Synthetic Pathways
Ullmann Condensation Workflow
Caption: Workflow for the Ullmann Condensation Synthesis.
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura Cross-Coupling Synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Decision Tree for Troubleshooting Low Synthesis Yield.
References
ResearchGate. (2025). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. [Link]
PMC. (2023). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. [Link]
PMC. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. [Link]
Technical Support Center: 2-(p-Tolyl)nicotinic Acid Formulation & Solubility
Welcome to the Application Science Support Center. This guide is designed for researchers and formulation scientists experiencing aqueous solubility challenges with 2-(p-Tolyl)nicotinic acid .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Science Support Center. This guide is designed for researchers and formulation scientists experiencing aqueous solubility challenges with 2-(p-Tolyl)nicotinic acid .
Because of its specific molecular architecture—a weakly acidic nicotinic acid core paired with a highly lipophilic p-tolyl moiety—this compound exhibits notoriously poor solubility in neutral and acidic aqueous media. Below, we provide the mechanistic rationale, a diagnostic workflow, and self-validating protocols to overcome these thermodynamic barriers.
I. Diagnostic Workflow for Solubility Enhancement
Before selecting a solubilization strategy, you must align the physicochemical properties of the compound with the constraints of your downstream application.
Fig 1: Decision matrix for resolving 2-(p-Tolyl)nicotinic acid solubility based on application.
II. Frequently Asked Questions (Troubleshooting)
Q1: Why does 2-(p-Tolyl)nicotinic acid immediately precipitate when I dilute my DMSO stock into PBS (pH 7.4)?
The Causality: This is a classic case of solvent-shift precipitation. 2-(p-Tolyl)nicotinic acid possesses a bulky, hydrophobic p-tolyl ring that disrupts the hydrogen-bonding network of water. While DMSO effectively solvates this lipophilic bulk, diluting the stock into PBS causes water to rapidly displace the DMSO. At pH 7.4, the carboxylic acid (pKa ~4.8) is ionized, but this single localized charge is thermodynamically insufficient to overcome the hydrophobic penalty of the p-tolyl ring, leading to rapid aggregation and micro-precipitation.
The Fix: You must lower the thermodynamic penalty of the aqueous phase. For in vitro assays, use a step-down co-solvent gradient (e.g., DMSO to PEG400 to Tween-80) rather than a direct crash into PBS[1].
Q2: I need to formulate this compound for oral gavage in mice, but I cannot use high concentrations of DMSO. What is the most biocompatible approach?
The Causality: For in vivo applications, encapsulation via cyclodextrins is the gold standard[2]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic p-tolyl group spontaneously inserts into this cavity via van der Waals forces, displacing high-energy water molecules (an entropically driven process). The hydrophilic exterior of the cyclodextrin then maintains the entire complex in the bulk aqueous phase, dramatically increasing apparent solubility without altering the drug's intrinsic pKa[3].
The Fix: Formulate a 10–20% (w/v) HP-β-CD aqueous vehicle. See Protocol A below.
Q3: Can I simply adjust the pH to force the compound into solution?
The Causality: Yes, but standard sodium hydroxide (NaOH) often yields a sodium salt that is still somewhat lipophilic and prone to crashing out upon slight pH fluctuations. A more robust pharmaceutical approach for nicotinic acid derivatives is in situ salt formation using bulky organic counter-ions like Tromethamine (Tris) or L-Arginine[4]. These amines contain multiple hydroxyl/carboxylic groups that provide massive hydration spheres, preventing the p-tolyl rings from stacking and crystallizing.
The Fix: Generate a Tromethamine addition salt at pH 8.0–8.5. See Protocol B below.
III. Quantitative Performance of Solubilization Strategies
The table below summarizes the expected solubility gains for 2-(p-Tolyl)nicotinic acid across different formulation vehicles.
Formulation Strategy
Primary Mechanism
Expected Solubility Range
Biocompatibility / Best Use Case
1X PBS (pH 7.4)
Baseline Ionization
< 0.1 mg/mL
N/A (Control)
10% DMSO / 90% PBS
Dielectric Constant Reduction
0.5 - 1.0 mg/mL
In vitro biochemical assays
20% w/v HP-β-CD in Water
Hydrophobic Cavity Inclusion
5.0 - 15.0 mg/mL
In vivo (IV, IP, PO dosing)
Tromethamine Salt (pH 8.5)
Organic Salt Hydration Sphere
> 20.0 mg/mL
High-dose formulation / Solid dosage
IV. Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as "self-validating systems." They include built-in quality control (QC) checkpoints to verify success before you proceed to your actual experiments.
Objective: Achieve >5 mg/mL solubility for in vivo dosing.
Preparation of Vehicle: Dissolve 2.0 g of pharmaceutical-grade HP-β-CD in 8.0 mL of sterile Milli-Q water. Stir continuously until the solution is completely clear (approx. 20% w/v).
API Addition: Weigh 50 mg of 2-(p-Tolyl)nicotinic acid and add it directly to the HP-β-CD solution.
Thermodynamic Driving: The complexation requires energy to displace cavity water. Sonicate the suspension in a water bath at 37°C for 30 minutes, followed by continuous magnetic stirring at room temperature for 12 hours (overnight) to reach equilibrium[3].
Volume Adjustment: QS (quantum satis) to exactly 10.0 mL with Milli-Q water.
Filtration: Pass the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed API.
Self-Validation Check (Critical):
Measure the Optical Density (OD) of the filtrate at 600 nm using a spectrophotometer.
Pass Criteria: OD600 must be < 0.05. A higher value indicates the presence of colloidal micro-precipitates (incomplete complexation), meaning the cyclodextrin ratio must be increased.
Protocol B: In Situ Tromethamine Addition Salt Formation
Objective: Create a highly soluble, stable aqueous stock via organic counter-ions.
Stoichiometric Calculation: 2-(p-Tolyl)nicotinic acid has a molecular weight of ~213.23 g/mol . Tromethamine (Tris base) has a MW of 121.14 g/mol . To ensure complete salt formation, use a 1:1.2 molar ratio (API : Tromethamine)[4].
Base Solubilization: Dissolve 145 mg of Tromethamine in 5.0 mL of deionized water.
API Integration: Suspend 213 mg of 2-(p-Tolyl)nicotinic acid in the Tromethamine solution.
Reaction: Stir vigorously at 40°C for 45 minutes. The bulky hydroxyl groups of tromethamine will intercalate with the carboxylic acid, forming a highly hydrated salt complex. The cloudy suspension will transition to a transparent, slightly yellow solution.
Self-Validation Check (Critical):
Measure the pH of the final solution. It should stabilize between 8.0 and 8.5.
Dropwise add 0.1N HCl to a 100 µL aliquot to lower the pH to 6.0. If the compound immediately crashes out (turns milky white), the salt formation was successful and is demonstrating its expected pH-dependent solubility boundary.
V. References
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends
Source: MDPI (Pharmaceutics)
URL:
Addition salts of amines containing hydroxyl and/or carboxylic groups with amino nicotinic acid derivatives as DHODH inhibitors (Patent EP2228367)
Source: European Patent Office (EPO)
URL:
Technical Support Center: Optimizing Reaction Conditions for 2-(p-Tolyl)nicotinic Acid Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the synthesis of 2-(p-t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the synthesis of 2-(p-tolyl)nicotinic acid derivatives. These compounds are critical scaffolds in medicinal chemistry, typically synthesized via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-halonicotinic acids with p-tolylboronic acid.
Below, you will find a mechanistic breakdown of the workflow, targeted troubleshooting FAQs addressing the causality of common failures, quantitative data for benchmarking, and a self-validating experimental protocol.
At-a-Glance: The Suzuki-Miyaura Workflow
Experimental workflow for the Suzuki-Miyaura cross-coupling of 2-halonicotinic acids.
Troubleshooting Guides & FAQs
Q: Why does my Suzuki coupling of 2-chloronicotinic acid and p-tolylboronic acid stall at 40-50% conversion?A: The root cause is the free carboxylic acid on the pyridine ring. Under the basic conditions required for the coupling, the acid deprotonates to form a carboxylate. This carboxylate can coordinate strongly to the palladium center, forming a stable, inactive palladacycle that poisons the catalyst 1. Furthermore, the carboxylate drastically reduces the solubility of the electrophile in organic solvents 2.
Solution: You have two self-validating paths. Path A (Pre-esterification): Convert the acid to a methyl ester prior to coupling. This removes the coordinating carboxylate and improves solubility, allowing for anhydrous conditions 3. Path B (Biphasic System): Use a Toluene/Ethanol/Water (2:1:1) solvent system with a strong excess of aqueous base (e.g., Na₂CO₃). The substrate remains soluble in the aqueous layer, while the active catalyst operates efficiently at the biphasic interface 1.
Q: I am observing significant amounts of 4,4'-bitoluene (homocoupling) and toluene (protodeboronation). How do I prevent this?A: Protodeboronation of p-tolylboronic acid is accelerated by high temperatures and strong aqueous bases. Homocoupling is a direct result of oxygen ingress; oxygen oxidizes the Pd catalyst, forcing the boronic acid to act as a reducing agent and couple with itself.
Solution: Thoroughly degas the solvent system via prolonged argon sparging (minimum 30 minutes) prior to adding the Pd catalyst 2. Use a slight excess (1.2–1.5 equivalents) of p-tolylboronic acid to compensate for unavoidable trace protodeboronation.
Q: Which palladium catalyst and ligand system is optimal for 2-chloropyridine derivatives?A: 2-Chloropyridines are moderately reactive. The adjacent carboxylate/ester group provides steric hindrance but also electronic activation. While standard Pd(PPh₃)₄ is frequently cited 4, it often requires high catalyst loading (5-10 mol%) and extended reflux times 1.
Solution: For highly optimized conditions, switch to Pd(OAc)₂ (0.05 eq) combined with a bidentate ligand like dppf or a bulky, electron-rich monophosphine like XPhos. These ligands facilitate the difficult oxidative addition into the C-Cl bond and prevent the precipitation of inactive palladium black.
Q: How do I efficiently isolate the amphoteric 2-(p-tolyl)nicotinic acid product?A: The product contains both a basic pyridine nitrogen and an acidic carboxylic acid, making it a zwitterion at neutral pH. This amphoteric nature complicates standard liquid-liquid extraction.
Solution: After the reaction, concentrate the mixture to remove organic solvents. Dilute the aqueous residue with water and wash with ethyl acetate to remove neutral impurities (e.g., bitoluene, phosphine oxides). Then, carefully adjust the aqueous layer to the isoelectric point of the product (typically pH 3.5–4.5) using 1M HCl. The 2-(p-tolyl)nicotinic acid will precipitate as a solid, which can be collected by vacuum filtration 1.
Quantitative Data Summary
The following table summarizes benchmarked catalytic systems and expected yields for the synthesis of 2-arylnicotinic acid derivatives to help you select the best conditions for your scale and substrate.
Substrate
Boronic Acid
Catalyst System
Base / Solvent
Temp / Time
Expected Yield
2-Chloronicotinic acid
p-Tolylboronic acid
Pd(PPh₃)₄ (5 mol%)
Na₂CO₃ / Toluene:EtOH:H₂O
90°C / 16h
65-75%
Methyl 2-chloronicotinate
p-Tolylboronic acid
Pd(OAc)₂/PPh₃ (5 mol%)
K₂CO₃ / DME:H₂O
85°C / 12h
82-88%
2-Chloronicotinic acid
Phenylboronic acid
Pd(PPh₃)₄ (2 mol%)
Na₂CO₃ / DME:H₂O
85°C / 14h
78%
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. By monitoring specific checkpoints, you ensure the integrity of the reaction before proceeding to the next step 1.
Reagent Preparation: In a flame-dried Schlenk flask, combine 2-chloronicotinic acid (1.0 eq, 10 mmol), p-tolylboronic acid (1.2 eq, 12 mmol), and Na₂CO₃ (2.5 eq, 25 mmol).
Solvent Addition & Degassing: Add a solvent mixture of Toluene/Ethanol/Water (2:1:1 v/v/v, 30 mL). Sparge the biphasic mixture with Argon for 30 minutes. Self-Validation: The solution should be visibly free of bubbling before proceeding to prevent catalyst oxidation.
Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.05 eq, 0.5 mmol) under a positive flow of Argon.
Cross-Coupling: Heat the mixture to reflux (approx. 90°C) for 12-16 hours. Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 1:1 with 1% AcOH). The starting material (R_f ~0.2) must disappear, replaced by a new UV-active spot (R_f ~0.4). Alternatively, use LC-MS to confirm the disappearance of the m/z 157 peak and the appearance of the m/z 213 peak.
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure to remove toluene and ethanol.
Isolation: Partition the aqueous residue with Ethyl Acetate (2 x 20 mL) to extract organic impurities. Discard the organic layer. Carefully acidify the aqueous layer dropwise with 1M HCl to pH ~4.0. Self-Validation: A white/off-white precipitate will crash out of solution exactly as the isoelectric point is reached.
Purification: Collect the precipitated solid via vacuum filtration. Wash with cold water and dry under vacuum. Recrystallize from hot ethanol to afford pure 2-(p-tolyl)nicotinic acid.
Mechanistic Pathway Diagram
Understanding the catalytic cycle is crucial for troubleshooting. The transmetalation step is highly dependent on the base activating the boronic acid, while the oxidative addition is dependent on the electron density of the palladium center.
Catalytic cycle of the Suzuki-Miyaura coupling highlighting the transmetalation step.
References
One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters - The Journal of Organic Chemistry, ACS Publications.[Link]
A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling - ResearchGate.
[Link]
Removing impurities from 2-(p-Tolyl)nicotinic acid crude extracts
Welcome to the Technical Support Center for API Purification. As a Senior Application Scientist, I frequently consult on the challenges of isolating high-purity 2-(p-Tolyl)nicotinic acid from crude reaction mixtures.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for API Purification. As a Senior Application Scientist, I frequently consult on the challenges of isolating high-purity 2-(p-Tolyl)nicotinic acid from crude reaction mixtures. Because this molecule is typically synthesized via a transition-metal-catalyzed cross-coupling, crude extracts are often contaminated with heavy metals, unreacted starting materials, and homocoupled byproducts.
This guide is designed to troubleshoot the most common purification bottlenecks, explaining not just what to do, but the chemical causality behind each protocol to ensure your workflows are robust, scalable, and self-validating.
Purification Logic & Workflow
Workflow for the purification and Pd-scavenging of 2-(p-Tolyl)nicotinic acid.
Module 1: Residual Palladium (Pd) Remediation
Q: Why does my crude 2-(p-Tolyl)nicotinic acid consistently fail ICH heavy metal limits for Palladium?A: 2-(p-Tolyl)nicotinic acid is typically synthesized via a Suzuki-Miyaura cross-coupling between 2-chloronicotinic acid and p-tolylboronic acid[1]. Palladium catalysts (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) are widely employed to facilitate this carbon-carbon bond formation[2]. However, the nitrogen atom in the pyridine ring of nicotinic acid possesses a lone pair of electrons that acts as a strong ligand, forming highly stable coordination complexes with the palladium. Regulatory bodies like the International Council for Harmonisation (ICH) mandate strict limits on residual palladium in active pharmaceutical ingredients (APIs), often requiring levels to be reduced to <10 ppm for oral medications[3]. Simple physical filtration is highly inefficient for disrupting these soluble nitrogen-palladium coordination complexes.
Q: What is the most reliable method for reducing Palladium to <10 ppm at scale?A: The most effective approach is a combination of physical filtration for large agglomerates followed by chemical scavenging for soluble Pd species[3]. Thiol-functionalized silica (e.g., SiliaMetS Thiol) is the industry standard. The soft sulfur atom in the thiol group has a significantly higher affinity for the soft Pd metal center than the harder nitrogen atom of the pyridine ring. This thermodynamic preference outcompetes the nicotinic acid coordination, pulling the Pd onto the solid silica support[4].
Protocol: Step-by-Step Palladium Scavenging
Dissolution: Dissolve the crude 2-(p-Tolyl)nicotinic acid in a polar aprotic solvent (e.g., THF or DMF) at a concentration of 0.1 M.
Scavenger Addition: Add Thiol-functionalized silica to the solution. A typical starting point is 5-20 wt% relative to the crude product mass[4].
Incubation: Stir the slurry vigorously at 40–60 °C for 4 to 12 hours[4]. Causality note: Heating is critical to provide the activation energy required to break the strong Pd-Pyridine coordination bonds, allowing the metal to migrate to the thiol scavenger.
Filtration: Filter the mixture through a pad of Celite to remove the silica-bound palladium[4]. Wash the filter cake with fresh solvent to ensure complete product recovery.
Verification: Analyze the filtrate via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm Pd levels are within ICH limits prior to final crystallization[5].
Data Presentation: Comparison of Palladium Removal Techniques
Technique
Target Pd Species
Typical Final Pd Concentration
Operational Notes
Celite Filtration
Agglomerated Pd(0)
500 - 8,600 ppm
Fast first step; removes large particles but leaves soluble Pd[3].
Activated Carbon
Pd(0) and some Pd(II)
50 - 200 ppm
Cost-effective; risks non-selective adsorption and product yield loss[4].
Thiol-Silica Scavenger
Soluble Pd(0) & Pd(II)
< 10 ppm
Highly selective; requires screening for optimal incubation time[4].
N-Acetylcysteine Wash
Soluble Pd(II)
100 - 975 ppm
Good for aqueous streams; requires extended heating (e.g., 64 hours at 40°C)[3].
Module 2: Organic Impurity Clearance
Q: My crude extract contains significant amounts of 4,4'-dimethylbiphenyl (homocoupling byproduct) and unreacted p-tolylboronic acid. How can I selectively isolate the desired product?A: You can exploit the amphoteric nature of 2-(p-Tolyl)nicotinic acid. The presence of the carboxylic acid group allows the molecule to be reversibly ionized. By performing a targeted acid-base extraction, you can partition neutral organic impurities into an organic waste stream while keeping your ionized product safely in the aqueous phase.
Protocol: Acid-Base Extraction Workflow
Alkalinization: Suspend the crude mixture in an organic solvent (e.g., ethyl acetate) and add 1M NaOH (aq) until the aqueous phase reaches pH 9-10. At this pH, the carboxylic acid deprotonates, converting 2-(p-Tolyl)nicotinic acid into its highly water-soluble sodium salt.
Phase Separation: Separate the layers. The organic layer will contain the neutral homocoupled byproduct (4,4'-dimethylbiphenyl) and residual phosphine ligands. Discard the organic layer.
Acidification: Slowly add 1M HCl to the aqueous phase under continuous stirring until the pH reaches 3-4. Causality note: This specific pH targets the isoelectric point of the nicotinic acid derivative. It neutralizes the molecule into a zwitterionic or un-ionized form, drastically minimizing its aqueous solubility.
Product Isolation: The 2-(p-Tolyl)nicotinic acid will precipitate out of the aqueous solution as a free acid. Filter the solid and wash with cold distilled water to remove residual inorganic salts (e.g., NaCl, borate salts).
Module 3: Final Polishing & Recrystallization
Q: How do I remove trace positional isomers and achieve >99% purity?A: Even after extraction and scavenging, trace amounts of unreacted 2-chloronicotinic acid or positional isomers may remain. Recrystallization from a binary solvent system (e.g., Ethanol/Water) leverages the differential solubility of the product versus impurities at varying temperatures. Furthermore, typical chemical purification methods such as crystallization can act as a final polishing step to lower the concentration of trace Pd in the final product[5].
Protocol: Binary Solvent Recrystallization
Dissolution: Dissolve the chemically scavenged product in a minimum volume of boiling ethanol.
Anti-Solvent Addition: Slowly add hot water dropwise until the solution becomes slightly cloudy. This is the "cloud point," a self-validating visual indicator that the solution has reached saturation.
Crystallization: Allow the solution to cool slowly to room temperature to promote the growth of large, pure crystal lattices (which naturally exclude impurities). Transfer to an ice bath (0-5 °C) for 2 hours to maximize yield.
Collection: Collect the highly pure crystals via vacuum filtration and dry under reduced pressure.
References
"Suzuki reaction" - Wikipedia. Available at:[Link]
"Suzuki-Miyaura Coupling" - Chemistry LibreTexts. Available at:[Link]
"Palladium scavenging: From 1% to within ICH limits" - Onyx Scientific. Available at: [Link]
Technical Support Center: Resolving HPLC Baseline Noise in 2-(p-Tolyl)nicotinic Acid Analysis
Welcome to the technical support center for the analysis of 2-(p-Tolyl)nicotinic acid via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development profession...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the analysis of 2-(p-Tolyl)nicotinic acid via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common yet vexing issues in HPLC: baseline noise. A stable baseline is the foundation of accurate and reproducible quantification. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and remedy baseline disturbances efficiently.
Section 1: Troubleshooting Guide - A Systematic Approach to Noise Reduction
Baseline noise in an HPLC chromatogram can manifest in various forms, from high-frequency "spikes" to low-frequency "drift." Each type of noise often points to a different set of potential causes. This section provides a systematic approach to identifying and resolving the root cause of baseline instability.
Question 1: My baseline is showing random, high-frequency spikes. What are the likely causes and how do I fix it?
High-frequency noise often indicates issues with air bubbles, electrical interference, or failing components.
Immediate Action Plan:
Check for Air Bubbles: Air bubbles in the mobile phase or detector flow cell are a primary cause of sharp spikes.[1][2] Ensure your mobile phase is thoroughly degassed. Modern HPLC systems have in-line degassers, but if you are preparing your mobile phase offline, sonication or helium sparging are effective methods.[1][3] An air bubble trapped in the flow cell can also create large, sharp spikes on the baseline.[1]
Inspect for Leaks: A leak in the system can introduce air and cause pressure fluctuations, leading to a noisy baseline.[2] Carefully inspect all fittings and connections for any signs of leakage. A buildup of salt crystals around a fitting is a tell-tale sign of a leak when using buffered mobile phases.[4]
Evaluate Electrical Grounding and Interference: High-frequency noise can be electronic in nature.[5] Ensure the HPLC system is properly grounded. Other electronic equipment in the laboratory can sometimes cause interference.[5]
Question 2: I'm observing a slow, steady upward or downward slope in my baseline (drift). What should I investigate?
Baseline drift is often related to changes in temperature, mobile phase composition, or column equilibration.[1][6]
Troubleshooting Steps for Baseline Drift:
Temperature Fluctuations: The column and detector are sensitive to changes in ambient temperature.[1][7][8] Using a column oven provides a stable thermal environment.[7] Also, ensure that the laboratory's air conditioning or heating vents are not blowing directly on the instrument.[9][10]
Mobile Phase Issues:
Inadequate Equilibration: The column requires sufficient time to equilibrate with the mobile phase.[2] This is particularly true when changing mobile phase compositions.
Mobile Phase Degradation: Some mobile phase components can degrade over time, leading to a change in UV absorbance and causing drift.[9][10] It is best practice to prepare fresh mobile phase daily.[10][11]
Contamination: Contaminants in the mobile phase, especially in one of the solvents used for a gradient elution, can cause the baseline to drift as the gradient progresses.[4]
Column Bleed: An old or poorly treated column may "bleed" stationary phase, causing a rising baseline.[1] If you suspect column bleed, you can test this by removing the column and running the mobile phase directly to the detector. If the drift disappears, the column is the likely culprit.[12]
Question 3: My baseline looks wavy or is showing regular, periodic pulsations. What's the cause?
A pulsating baseline is almost always linked to the pump.[12][13]
Diagnosing Pump-Related Noise:
Check Valves: Faulty or dirty check valves are a common cause of pressure fluctuations that manifest as a regular, wavy baseline.[9][12]
Pump Seals: Worn pump seals can lead to leaks and inconsistent flow rates, contributing to baseline pulsations.[11] Regular replacement of pump seals is a key part of preventative maintenance.[12]
Inadequate Degassing: Dissolved gas in the mobile phase can cause the pump to deliver an inconsistent flow, leading to pulsations.[1][12] Ensure the degasser is functioning correctly.
To confirm if the noise is pump-related, you can change the flow rate. If the frequency of the baseline pulsation changes proportionally, the pump is the source of the issue.[13][14]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing the source of HPLC baseline noise.
Caption: A systematic workflow for troubleshooting HPLC baseline noise.
Section 2: Frequently Asked Questions (FAQs)
This section addresses specific questions related to the analysis of 2-(p-Tolyl)nicotinic acid and general HPLC best practices.
Mobile Phase Preparation and Handling
Q: How often should I prepare my mobile phase for 2-(p-Tolyl)nicotinic acid analysis?
A: It is highly recommended to prepare fresh mobile phase daily.[10][11] Aqueous buffers, in particular, are susceptible to microbial growth, which can lead to baseline noise and column contamination.[4][11]
Q: What grade of solvents and reagents should I use?
A: Always use HPLC-grade solvents and high-purity salts and additives.[1][4][11] Using lower-grade reagents can introduce impurities that cause baseline disturbances and ghost peaks.[4]
Q: Is it necessary to filter my mobile phase?
A: Yes, filtering aqueous buffers and mobile phases through a 0.45 µm or 0.2 µm filter is crucial.[4][15] This removes particulate matter that can cause baseline noise and damage the column and pump.[4]
Column Care and Maintenance
Q: How do I know if my column is the source of the baseline noise?
A: A simple diagnostic test is to replace the column with a union and observe the baseline.[12] If the noise disappears, the column is likely contaminated or degraded.[12][16]
Q: What is the proper way to store my column after analyzing 2-(p-Tolyl)nicotinic acid?
A: If you have been using a buffered mobile phase, flush the column first with HPLC-grade water to remove any salts, which can precipitate and damage the column. Then, store the column in a high percentage of organic solvent, such as 100% acetonitrile, as recommended by the manufacturer.
Detector and System Parameters
Q: Can my detector settings contribute to baseline noise?
A: Yes. An aging detector lamp can cause increased noise.[1][17] Also, setting the detection wavelength too low (e.g., below 220 nm) can increase baseline noise as many solvents and additives absorb in this region.[17][18]
Q: What is the impact of the data acquisition rate on baseline noise?
A: A very high data acquisition rate can sometimes increase the appearance of noise.[6] Ensure your data rate is appropriate for the peak widths you are observing.
Experimental Protocol: Mobile Phase Preparation
A well-prepared mobile phase is critical for a stable baseline. Follow this protocol for consistent results.
Select High-Purity Reagents: Use only HPLC-grade solvents (e.g., acetonitrile, methanol) and high-purity water (e.g., Milli-Q or equivalent).[1][4] All salts and additives should be of at least analytical reagent grade.[15]
Accurate Measurement: Precisely measure the required volumes of each solvent and accurately weigh any solid components.
Dissolution and pH Adjustment: If using a buffer, ensure the salt is completely dissolved in the aqueous portion before mixing with the organic solvent. Adjust the pH as required by the method.
Filtration: Filter all aqueous components through a 0.45 µm or 0.2 µm membrane filter to remove particulates.[4][15]
Degassing: Degas the final mobile phase mixture using an in-line degasser, sonication for at least 10 minutes, or helium sparging to remove dissolved gases.[1][3][15]
Labeling and Storage: Clearly label the mobile phase container with its composition, date of preparation, and your initials. Store in a sealed container and, if it contains a buffer, prepare it fresh daily.[19]
Quantitative Data Summary
Parameter
Recommendation
Rationale
Solvent Purity
HPLC Grade or higher
Minimizes impurities that cause baseline noise and ghost peaks.[1][4]
Mobile Phase Filtration
0.2 µm or 0.45 µm filter
Removes particulates that can damage the system and create noise.[4][15]
Mobile Phase Preparation Frequency
Daily, especially for buffered solutions
Prevents microbial growth and degradation of reagents.[4][11]
Column Equilibration Time
10-20 column volumes
Ensures a stable baseline before starting the analysis.[2]
Laboratory Temperature
Stable, with minimal fluctuations
Prevents baseline drift caused by temperature changes affecting the detector and column.[1][7]
Logical Relationship Diagram: Cause and Effect of Baseline Noise
Caption: Relationship between common causes and types of HPLC baseline noise.
References
HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31).
HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22).
5 Major causes of noise in chromatograms during HPLC analysis? - Reddit. (2023, March 4).
Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. (2024, November 5).
Eliminating Baseline Problems - Agilent.
Why Your HPLC Baseline Drifts—And How to Stop It - Labtech.
HPLC Troubleshooting Mini Guide - Baseline Issues - Phenomenex.
The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019, February 13).
Troubleshooting Common HPLC Issues | Labcompare.com. (2025, February 28).
The Importance of Temperature in Liquid Chromatography | Avantor - VWR.
Technical Support Center: Troubleshooting Crystallization of 2-(p-Tolyl)nicotinic Acid
Welcome to the technical support center for the crystallization of 2-(p-Tolyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex chal...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the crystallization of 2-(p-Tolyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this and structurally similar aromatic carboxylic acids. Our approach is rooted in fundamental scientific principles to provide not just solutions, but a deeper understanding of the crystallization process.
Frequently Asked Questions (FAQs)
Q1: My 2-(p-Tolyl)nicotinic acid fails to crystallize from solution. What are the initial troubleshooting steps?
A1: Failure to crystallize is typically due to insufficient supersaturation or high solubility in the chosen solvent.[1] Here’s a systematic approach to address this:
Induce Nucleation: If the solution is clear, try scratching the inner surface of the flask with a glass rod at the air-liquid interface.[1] Alternatively, add a "seed crystal" of your compound to provide a template for crystal growth.[2][3] If no seed crystals are available, dipping a glass rod into the solution and allowing the solvent to evaporate off the tip can create microcrystals that can then be reintroduced.[3]
Increase Concentration: It's possible you have used too much solvent.[2][3] Carefully evaporate a portion of the solvent to increase the concentration of the solute and allow the solution to cool again.
Re-evaluate Your Solvent Choice: A good crystallization solvent should dissolve the compound when hot but have limited solubility when cold.[1] If your compound remains soluble even at low temperatures, the solvent is too good. Consider a different solvent or a solvent/anti-solvent system.
Q2: Instead of crystals, my compound is "oiling out." What causes this and how can I fix it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[2][3][4] This happens when the solution becomes supersaturated at a temperature above the melting point of the solute.[3][4] Oiling out is problematic as the oil droplets often trap impurities and rarely solidify into a pure crystalline form.[3][4]
Common Causes and Solutions:
High Solute Concentration: The solution is too concentrated, causing the compound to precipitate above its melting point.
Solution: Re-heat the solution and add more solvent to decrease the concentration.[3]
Rapid Cooling: Cooling the solution too quickly can lead to a rapid increase in supersaturation, favoring oil formation.
Solution: Allow the solution to cool more slowly. Insulating the flask can help achieve this.[1]
Presence of Impurities: Impurities can lower the melting point of your compound and promote oiling out.[3][5]
Solution: Consider further purification of your starting material before crystallization.
Inappropriate Solvent: The chosen solvent may not be suitable.
Solution: Experiment with different solvents or solvent mixtures.[1]
Q3: The crystals I've obtained are very small or needle-like. How can I grow larger, more well-defined crystals?
A3: The formation of small or needle-like crystals often indicates that nucleation was too rapid, leading to a large number of small crystals instead of fewer, larger ones.[1]
Strategies for Growing Larger Crystals:
Slower Cooling: A slower cooling rate provides more time for molecules to arrange themselves into an ordered crystal lattice.[1]
Reduce Supersaturation: A slightly less concentrated solution will reach supersaturation at a lower temperature, which can favor slower crystal growth. Try adding a small amount of additional hot solvent.[3]
Use a Different Solvent System: The interaction between the solute and solvent molecules can influence crystal habit. Experimenting with different solvents may yield different crystal morphologies.[6]
Q4: I suspect I have different crystal forms (polymorphs). How can I confirm this and control which form I get?
A4: Polymorphism is the ability of a compound to crystallize in more than one crystal structure.[7] These different forms can have different physical properties. 2-(p-Tolyl)nicotinic acid is known to exist in at least three polymorphic forms.[8][9]
Confirmation and Control:
Characterization: Different polymorphs can be identified using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy.
Controlling Polymorphism: The formation of a specific polymorph is influenced by factors such as the solvent used, the rate of cooling, and the presence of impurities.[7] For 2-(p-Tolyl)nicotinic acid, one of its zwitterionic forms was found to crystallize only in the presence of pyridine-type coformers.[8][9]
In-Depth Troubleshooting Guides
Guide 1: Systematic Solvent Selection for Crystallization
The choice of solvent is critical for successful crystallization. An ideal solvent will exhibit a significant difference in solubility for the compound of interest between hot and cold temperatures.[1]
Step-by-Step Solvent Screening Protocol:
Initial Solubility Tests:
Place a small amount of your 2-(p-Tolyl)nicotinic acid in several test tubes.
Add a small amount of a different solvent to each test tube at room temperature. Observe the solubility.
If the compound is insoluble at room temperature, heat the solvent to its boiling point and observe if the compound dissolves.
If the compound dissolves when hot, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
Solvent Properties to Consider:
Property
Rationale
Solubility Profile
The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.
Boiling Point
A solvent with a boiling point below 100°C is generally preferred for easy removal.[10] However, the boiling point should be at least 10°C below the melting point of the solid to avoid oiling out.[2]
Reactivity
The solvent should be chemically inert with respect to your compound.
Toxicity and Cost
Less toxic and less expensive solvents are always preferable.
Common Solvents for Aromatic Carboxylic Acids:
Solvent
Polarity
Boiling Point (°C)
Notes
Water
Polar
100
Good for compounds that can hydrogen bond, like carboxylic acids.[10]
Ethanol
Polar
78
Often a good choice for moderately polar compounds.[10]
Can be effective, but its high boiling point requires caution.[10]
Acetone
Polar Aprotic
56
A strong solvent, may need to be used in a mixed solvent system.
Troubleshooting Solvent Selection:
Caption: Decision tree for troubleshooting solvent selection.
Guide 2: Addressing "Oiling Out"
"Oiling out" is a common and frustrating problem in crystallization. It is a form of liquid-liquid phase separation that occurs when a supersaturated solution separates into two liquid phases instead of forming a solid crystalline phase.[4][11][12]
Understanding the Mechanism:
Oiling out is often a kinetic phenomenon.[4] When a solution is cooled too rapidly or is too concentrated, the system may not have enough time or be in the right thermodynamic state for the ordered arrangement of molecules into a crystal lattice. Instead, a disordered, solute-rich liquid phase separates out.
Protocol for Resolving Oiling Out:
Re-dissolve the Oil: Heat the mixture until the oil redissolves completely.
Add More Solvent: Add a small amount of additional hot solvent to reduce the concentration.
Slow Cooling: Allow the flask to cool very slowly. You can insulate the flask with glass wool or place it in a Dewar flask containing warm water.
Seeding: Once the solution has cooled slightly, add a seed crystal. This can encourage crystallization to occur at a higher temperature, potentially above the temperature at which oiling out occurs.
Solvent/Anti-Solvent System: If oiling out persists, consider a solvent/anti-solvent system. Dissolve your compound in a "good" solvent in which it is very soluble. Then, slowly add a "poor" solvent (an "anti-solvent") in which your compound is insoluble, until the solution becomes slightly turbid. Then, allow the solution to cool slowly.
Guide 3: The Impact and Management of Impurities
Impurities can significantly affect the crystallization process by inhibiting nucleation, altering crystal habit, or getting trapped in the crystal lattice, which reduces the purity of the final product.[5]
How Impurities Interfere:
Inhibition of Nucleation: Impurities can adsorb onto the surface of small crystal nuclei, preventing them from growing.
Altering Crystal Morphology: Impurities can selectively adsorb to certain crystal faces, inhibiting their growth and leading to changes in the crystal shape.
Co-crystallization: If an impurity is structurally similar to the target compound, it may be incorporated into the crystal lattice.
Strategies for Crystallization in the Presence of Impurities:
Purification Prior to Crystallization: If possible, purify the crude material using another technique, such as column chromatography, before attempting crystallization.
Slow Crystallization: A very slow crystallization process gives the system more time to reach equilibrium, which can help to exclude impurities from the growing crystal lattice.
Activated Charcoal: For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help to adsorb them. Be cautious, as charcoal can also adsorb some of your product.
Multiple Recrystallizations: Sometimes, a single crystallization is not enough to achieve high purity. A second recrystallization from a different solvent can often remove stubborn impurities.
Caption: Workflow for purification via crystallization.
Technical Support Center: Mobile Phase Optimization for 2-(p-Tolyl)nicotinic Acid
Welcome to the Advanced Chromatography Support Center. Analyzing amphoteric compounds like 2-(p-Tolyl)nicotinic acid presents unique chromatographic challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. Analyzing amphoteric compounds like 2-(p-Tolyl)nicotinic acid presents unique chromatographic challenges. This molecule features a basic pyridine nitrogen, an acidic carboxylic acid group, and a bulky hydrophobic p-tolyl moiety. Because its ionization state is highly sensitive to the mobile phase environment, analysts frequently encounter severe peak tailing, retention time drift, and poor reproducibility.
This guide is engineered for researchers and drug development professionals, providing field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to achieve robust separations.
Part 1: Diagnostic Q&A (Troubleshooting)
Q1: Why does 2-(p-Tolyl)nicotinic acid exhibit severe peak tailing on standard C18 columns, and how can I resolve it?Causality: Peak tailing in pyridine-carboxylic acid derivatives is primarily driven by secondary ion-exchange interactions. On standard silica-based C18 columns, unreacted residual silanol groups (-SiOH) become ionized (-SiO⁻) at mid-to-high pH levels. Simultaneously, the basic pyridine nitrogen of your analyte is protonated (cationic). The strong electrostatic attraction between the cationic pyridine and the anionic silanols creates a secondary retention mechanism, dragging out the tail of the peak. As noted by 1[1], these polar interactions are the most common cause of peak distortion for basic functional groups.
Solution: You must break this electrostatic interaction. You can either:
Suppress silanol ionization by dropping the mobile phase pH below 2.5 (using 0.1% Trifluoroacetic acid).
Use electrostatic repulsion by raising the pH to 7.0 (using 10 mM Ammonium Acetate). At neutral pH, the carboxylic acid is deprotonated (anionic) and the pyridine is neutral. The overall anionic charge of the molecule will repel the anionic silanols, yielding perfectly symmetrical peaks.
Q2: How do I select the optimal mobile phase pH to prevent retention time drift?Causality: Retention time drift occurs when an analyte exists in a mixed ionization state. Nicotinic acid derivatives typically have a carboxylic acid pKa around 2.1–2.5 and a pyridine nitrogen pKa around 4.8–4.9[2]. If your mobile phase pH is between 3.0 and 4.5, the compound exists as a zwitterion. In this state, even microscopic pH fluctuations from sample injection or inadequate buffer capacity will drastically shift the equilibrium, causing the retention time to wander. 3[3] emphasizes that mobile phase pH optimization is critical because it directly dictates the charge state of the molecule.
Solution: Apply the "±1.5 pH Rule." Buffer the mobile phase at least 1.5 pH units away from any pKa value. For 2-(p-Tolyl)nicotinic acid, lock the pH at either 2.0 (fully cationic) or 7.0 (fully anionic).
Q3: Should I use Acetonitrile or Methanol as the organic modifier?Causality: The choice of organic modifier fundamentally alters the solvation environment[4]. Methanol is a protic solvent; it can participate in hydrogen bonding with the carboxylic acid moiety of your analyte, which sometimes alters selectivity but can increase system backpressure due to higher viscosity. Acetonitrile is aprotic, providing purely dipole-driven solvation.
Solution: Start method development with Acetonitrile . It provides lower column backpressure, higher theoretical plate counts, and generally sharper peaks for rigid aromatic systems like the p-tolyl group.
Part 2: Visual Workflows & Logic Diagrams
Workflow for pH optimization and ionization state control of 2-(p-Tolyl)nicotinic acid.
Decision tree for troubleshooting peak tailing in amphoteric pyridine derivatives.
Deprotonates at pH > 3.5, making the molecule anionic. Reduces hydrophobic retention but enables electrostatic repulsion of silanols.
pKa2 (Pyridine Nitrogen)
~ 4.5 - 4.9
Protonates at pH < 4.0. Causes severe secondary interactions with ionized silanols, leading to peak tailing if pH is not strictly controlled.
Isoelectric Point (pI)
~ 3.5
At this pH, the molecule is a zwitterion. Solubility is at its lowest, and retention time is highly unstable due to mixed charge states.
Hydrophobicity (LogP)
Moderate-High
The p-tolyl group provides sufficient hydrophobic surface area to ensure adequate retention on C18 columns, even when the molecule is ionized.
Table 2: Buffer Selection Guide for 2-(p-Tolyl)nicotinic acid
Buffer System
Target pH
Detector Compatibility
Recommended Use Case
0.1% Trifluoroacetic Acid (TFA)
~ 2.0
UV (Low cutoff)
Best for suppressing silanol interactions and maximizing retention via ion-pairing. Do not use for LC-MS.
0.1% Formic Acid
~ 2.7
LC-MS
Good for MS sensitivity, but dangerously close to pKa1. May cause slight retention drift.
10 mM Ammonium Acetate
~ 6.8 - 7.2
LC-MS / UV
Excellent for electrostatic repulsion of silanols. Yields highly symmetrical peaks.
20 mM Potassium Phosphate
~ 2.5 or 7.0
UV only
Superior buffer capacity for complex biological matrices[5].
Part 4: Standard Operating Procedures (Protocols)
Protocol: Self-Validating Mobile Phase Preparation & pH Scouting
This protocol utilizes a closed-loop validation system to ensure the mobile phase environment is fully controlling the analyte's ionization state.
Step 1: Define the Target pH and Prepare the Aqueous Buffer
Select a target pH based on the detector (e.g., pH 7.0 using 10 mM Ammonium Acetate for LC-MS compatibility).
Dissolve 0.77 g of Ammonium Acetate in 1.0 L of HPLC-grade water.
Measure the pH using a calibrated pH meter. Adjust to exactly 7.0 using dilute Acetic Acid or Ammonium Hydroxide.
Causality Check: Do not adjust the pH after adding the organic modifier, as organic solvents alter the activity of hydrogen ions and will result in inaccurate pH readings.
Step 2: Column Equilibration
Install a highly end-capped C18 or Polar-Embedded (Amide-C18) column.
Flush the column with 10 column volumes (CV) of the prepared aqueous buffer mixed with 5% Acetonitrile to ensure the stationary phase is fully saturated with the buffering ions.
Step 3: Execution of the Scouting Gradient
Set the column oven temperature to 35°C to reduce mobile phase viscosity and improve mass transfer.
Run a linear gradient from 5% Acetonitrile to 95% Acetonitrile over 15 minutes.
Inject a 2 µL standard of 2-(p-Tolyl)nicotinic acid (prepared in the initial mobile phase conditions to prevent solvent-mismatch peak distortion).
Step 4: System Suitability & Validation Check (Self-Validating Step)
Analyze the resulting chromatogram and calculate the Asymmetry Factor (As) at 10% peak height.
Validation Logic:
If As ≤ 1.2 : The system is validated. The ionization state is unified, and silanol interactions are successfully suppressed/repelled.
If As > 1.2 : The system fails validation. Action: The local pH inside the column is fluctuating. Increase the buffer concentration to 20 mM or verify that the injection solvent matches the initial mobile phase pH.
Part 5: References
Preparation And Characterization Of Ambazone Salt With Nicotinic Acid
Source: American Institute of Physics (aip.org)
URL:
Mobile Phase Optimization: A Critical Factor in HPLC
Source: Phenomenex (phenomenex.com)
URL:
Peak Tailing in HPLC
Source: Element Lab Solutions (elementlabsolutions.com)
URL:
A Universal Mobile Phase System For Simple pH Optimization
Source: Thermo Fisher Scientific (thermofisher.com)
URL:
Technical Support Center: Optimizing HPLC-UV Methods for Pterin-6-carboxylic Acid Detection
Source: Benchchem (benchchem.com)
URL:
Validation of analytical methods for 2-(p-Tolyl)nicotinic acid quantification
An In-Depth Technical Guide to the Validation of Analytical Methods for 2-(p-Tolyl)nicotinic Acid Quantification This guide provides a comprehensive comparison and validation framework for analytical methods tailored to...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Validation of Analytical Methods for 2-(p-Tolyl)nicotinic Acid Quantification
This guide provides a comprehensive comparison and validation framework for analytical methods tailored to the quantification of 2-(p-Tolyl)nicotinic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind methodological choices, ensuring a robust and reliable analytical system. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), adhering to internationally recognized standards such as the ICH Q2(R2) guidelines.[1][2][3]
Foundational Strategy: Selecting the Appropriate Analytical Technique
The molecular structure of 2-(p-Tolyl)nicotinic acid—a carboxylic acid derivative of pyridine with a non-polar tolyl group—dictates the most suitable analytical approach. The presence of the carboxylic acid makes the molecule polar and non-volatile, while the aromatic rings provide a strong UV chromophore.
Causality Behind the Choice:
High-Performance Liquid Chromatography (HPLC): This is the premier choice. The analyte's polarity and non-volatile nature are ideal for reversed-phase HPLC. Furthermore, its UV-active structure allows for sensitive detection. HPLC offers the specificity required to separate the analyte from impurities and degradation products, a non-negotiable requirement in pharmaceutical analysis.[4]
Gas Chromatography (GC): This technique is poorly suited for this analyte in its native form. The high polarity and low volatility of the carboxylic acid would lead to poor peak shape and retention.[5][6] Analysis would necessitate a derivatization step (e.g., silylation or esterification) to increase volatility.[7][8][9] This additional step complicates the sample preparation, introduces potential variability, and is generally avoided if a more direct method like HPLC is available.
UV-Vis Spectroscopy: While useful for determining the absorbance maximum (λmax) for HPLC detection or for quantifying the pure substance in a simple matrix, standalone UV-Vis spectroscopy lacks specificity.[10][11] It cannot distinguish between the active pharmaceutical ingredient (API) and any UV-active impurities, making it unsuitable for stability studies or formulation analysis where other components are present.[12]
Comparative Overview of Potential Techniques
Technique
Applicability for 2-(p-Tolyl)nicotinic acid
Rationale
HPLC-UV
Excellent (Recommended)
Direct analysis, high specificity, sensitivity, and robustness. Ideal for polar, non-volatile compounds with a UV chromophore.
GC-FID/MS
Poor (Not Recommended)
Requires complex and error-prone derivatization to overcome low volatility.[5][7][9]
UV-Vis Spec.
Limited
Lacks the specificity to differentiate the analyte from impurities.[12] Useful only for preliminary analysis of the pure compound.
Based on this analysis, this guide will focus exclusively on the development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
The Analytical Workflow: From Development to Validation
A validated method is built upon a logical and systematic workflow. The process begins with developing a suitable method, optimizing it, and then subjecting it to rigorous validation studies to prove it is fit for its intended purpose.[1]
Caption: High-level workflow for analytical method development and validation.
Protocol: RP-HPLC Method for 2-(p-Tolyl)nicotinic Acid
This protocol is a robust starting point. The expert insight lies in the justification for each parameter.
Instrumentation & Reagents:
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Analytical balance.
Volumetric glassware (Class A).
HPLC grade Acetonitrile (ACN) and Water.
Phosphoric Acid (H₃PO₄), HPLC grade.
Reference Standard (RS) of 2-(p-Tolyl)nicotinic acid (purity >99.5%).
Chromatographic Conditions:
Parameter
Setting
Justification
Column
C18, 150 mm x 4.6 mm, 5 µm
The C18 stationary phase provides hydrophobic interaction, ideal for retaining the tolyl group. This is the industry-standard starting point for analytes of moderate polarity.
Mobile Phase A
0.1% H₃PO₄ in Water
The acidic pH (~2.1) ensures the carboxylic acid group (pKa ~4-5) is fully protonated (neutral), promoting retention and preventing peak tailing. Phosphoric acid is a common, non-UV active buffer.
Mobile Phase B
Acetonitrile (ACN)
ACN is a strong organic solvent with low viscosity and good UV transparency, making it an excellent choice for reversed-phase gradient elution.
A gradient is used to ensure elution of the analyte with a good peak shape in a reasonable time, while also cleaning the column of any more non-polar impurities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temp.
30 °C
Thermostatting the column ensures reproducible retention times by mitigating fluctuations from ambient temperature.
Detection (λ)
265 nm
Nicotinic acid derivatives typically show strong absorbance around 260-270 nm.[13][14] A photodiode array (PDA) detector should be used during development to confirm the optimal wavelength and assess peak purity.
Injection Vol.
10 µL
A small injection volume minimizes potential peak distortion from the sample solvent.
Solution Preparation:
Diluent: Mobile Phase A / Mobile Phase B (70:30 v/v). This ensures the sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion.
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of 2-(p-Tolyl)nicotinic acid RS into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
Method Validation: A Parameter-by-Parameter Guide
Validation demonstrates that the analytical procedure is suitable for its intended purpose.[1] The following protocols are based on ICH Q2(R2) guidelines.[2][12]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12]
Protocol:
Inject the diluent (blank) to demonstrate no interfering peaks at the analyte's retention time.
Inject a solution of the drug product placebo (all excipients without the API) to confirm no interference.
Inject the Working Standard Solution.
Inject a sample of 2-(p-Tolyl)nicotinic acid that has been subjected to forced degradation (e.g., acid, base, peroxide, heat, light) to show that the degradation products do not co-elute with the main peak. The use of a PDA detector is crucial here to evaluate peak purity.
Linearity and Range
Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.[15][16]
Protocol:
Prepare a series of at least five calibration standards from the Standard Stock Solution, covering 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
Inject each standard in triplicate.
Plot a graph of the mean peak area versus concentration.
Perform a linear regression analysis.
Acceptance Criteria:
Correlation coefficient (r²) ≥ 0.999.
The y-intercept should not be significantly different from zero.
Accuracy
Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[12][17][18] It is typically assessed via recovery studies.
Protocol:
Prepare a homogenous blend of drug product placebo.
Spike the placebo with the 2-(p-Tolyl)nicotinic acid RS at three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).
Prepare three independent samples at each concentration level.
Analyze these nine samples and calculate the percent recovery for each.
Acceptance Criteria:
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Caption: Workflow for the Accuracy (Recovery) validation experiment.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12][18] It is evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).[19]
Protocol:
Repeatability: Prepare six independent samples of 2-(p-Tolyl)nicotinic acid at 100% of the target concentration. Analyze them on the same day with the same instrument and analyst.
Intermediate Precision: Repeat the process with another six samples on a different day, with a different analyst, or on a different instrument.
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of six samples and for all twelve samples combined.
Acceptance Criteria:
%RSD for repeatability (n=6) should be ≤ 1.0%.
%RSD for intermediate precision (n=12) should be ≤ 2.0%.
Detection & Quantitation Limits
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[20]
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[14]
Protocol (Based on Signal-to-Noise Ratio):
Prepare and inject solutions of 2-(p-Tolyl)nicotinic acid at decreasingly lower concentrations.
Determine the concentration at which the analyte peak is clearly distinguishable from the baseline noise.
The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 is the LOD.
The concentration that yields an S/N ratio of approximately 10:1 is the LOQ. The precision (%RSD) at the LOQ should also be evaluated and meet a suitable criterion (e.g., ≤ 10%).
Robustness
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Protocol:
Analyze the Working Standard Solution while making small, deliberate changes to the chromatographic conditions, one at a time.
Examples of variations:
Flow Rate (± 0.1 mL/min)
Column Temperature (± 2 °C)
Mobile Phase pH (± 0.2 units)
Mobile Phase Composition (e.g., ± 2% absolute in organic content)
Assess the impact on retention time, peak area, and tailing factor. System suitability parameters should still pass.
Summary of Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters for the quantification of 2-(p-Tolyl)nicotinic acid by HPLC.
Validation Parameter
Attribute Measured
Typical Acceptance Criteria
Specificity
Selectivity
No interference from blank, placebo, or degradants at the analyte's retention time. Peak purity must pass.
Linearity
Proportionality
Correlation coefficient (r²) ≥ 0.999
Range
Interval
80% to 120% of the test concentration for assay methods.[16]
Accuracy
Trueness (% Recovery)
98.0% - 102.0% recovery of spiked analyte.
Precision (Repeatability)
Scatter (Intra-assay)
%RSD ≤ 1.0% for n=6 replicates.
Precision (Intermediate)
Scatter (Inter-assay)
%RSD ≤ 2.0% for n=12 replicates across different conditions.
Limit of Quantitation (LOQ)
Lowest quantifiable level
S/N ratio ≥ 10; Precision (%RSD) ≤ 10%.
Limit of Detection (LOD)
Lowest detectable level
S/N ratio ≥ 3.
Robustness
Reliability
System suitability parameters remain within acceptable limits after deliberate small changes to the method.
Conclusion
The successful quantification of 2-(p-Tolyl)nicotinic acid for pharmaceutical applications hinges on the use of a well-developed and rigorously validated analytical method. This guide establishes that Reversed-Phase HPLC with UV detection is unequivocally the most suitable technique due to its inherent specificity, accuracy, and precision. By following the detailed validation protocols outlined for parameters such as specificity, linearity, accuracy, precision, and robustness, researchers can establish a self-validating system that produces trustworthy and reliable data. This adherence to systematic, science-based validation as prescribed by ICH guidelines is not merely a regulatory formality; it is the foundation of ensuring product quality and safety in drug development.[3][15]
References
Darko, E., & Thurbide, K. B. (n.d.). Capillary gas chromatographic separation of carboxylic acids.
(n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. LMA leidykla.
(n.d.). Gas Chromatographic Determination of Carboxylic Acid Chlorides and Residual Carboxylic Acid Precursors Used in the Production.
Walsh Medical Media. (2025, June 30). Ensuring Accuracy and Reliability through Validation and Standardization of Analytical Methods.
European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
ResearchGate. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis | Request PDF.
(2026, February 25). Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis.
(2019). Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary. Elsevier B.V.
SCION Instruments. (2024, February 28). Accuracy and Precision - What's The Difference? | Analytical Data.
Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
(2026, March 25). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International.
SIELC Technologies. (2005, January 13). Nicotinic Acid/Niacin (3-pyridinecarboxylic acid).
ICH. (2023, November 30). Validation of analytical procedures q2(r2).
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Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
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ResearchGate. (n.d.). UV spectra of Nicotinic acid (a) control and (b) treated.
(2019, October 23). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY.
(2022, March 19). Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations. PubMed.
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(n.d.). Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column.
(n.d.). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. bevital.
(n.d.). Chemical determination of nicotinic acid and nicotinamide. SciSpace.
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SIELC Technologies. (2024, March 29). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column.
(2010, April 1). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed.
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Benchmarking 2-(p-Tolyl)nicotinic Acid Derivatives in Topoisomerase I Assays: A Comparative Guide
As drug discovery programs increasingly look beyond classic camptothecin scaffolds for Topoisomerase I (Topo I) inhibition, 2-arylnicotinic acid derivatives have emerged as highly valuable synthetic precursors. While 2-(...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery programs increasingly look beyond classic camptothecin scaffolds for Topoisomerase I (Topo I) inhibition, 2-arylnicotinic acid derivatives have emerged as highly valuable synthetic precursors. While 2-(p-Tolyl)nicotinic acid itself is a biologically inert carboxylic acid, it serves as the critical building block for synthesizing 4-azafluorenone derivatives (indenopyridinones)[1]. Through acid-mediated intramolecular Friedel-Crafts acylation, the flexible nicotinic acid precursor is locked into a rigid, planar heterocycle capable of intercalating into DNA and trapping the Topo I cleavable complex.
This guide provides a comprehensive framework for benchmarking 4-azafluorenones derived from 2-(p-Tolyl)nicotinic acid against gold-standard alternatives like Camptothecin (CPT) and Topotecan, utilizing self-validating enzymatic and cellular assays[2].
Chemical Activation: From Precursor to Interfacial Poison
To evaluate these compounds in enzyme assays, the 2-(p-Tolyl)nicotinic acid must first be converted into its active 4-azafluorenone form. The planar geometry of the azafluorenone core is an absolute requirement for its mechanism of action: sliding between DNA base pairs at the enzyme-DNA cleavage site to prevent religation[1].
Acid-mediated cyclization of 2-(p-Tolyl)nicotinic acid to active 4-azafluorenone.
Mechanistic Rationale & Assay Selection
Topoisomerase I relieves torsional strain during DNA replication by creating transient single-strand breaks, passing the intact strand through the break, and religating the DNA. 4-Azafluorenone derivatives act as interfacial poisons . They do not prevent the enzyme from binding or cleaving DNA (which would classify them as catalytic inhibitors); instead, they stabilize the covalent enzyme-DNA intermediate (the "cleavable complex"), leading to lethal double-strand breaks when replication forks collide with these trapped complexes[1].
Topoisomerase I inhibition mechanism by 4-azafluorenone derivatives.
Quantitative Benchmarking Data
When benchmarking a newly synthesized 2-(p-Tolyl)nicotinic acid derivative, it must be evaluated across three distinct parameters: cell-free enzymatic inhibition, cellular cytotoxicity, and specific target engagement.
Table 1: Comparative Inhibitory Profiling of Topoisomerase I Targeting Agents
Data Interpretation: While 4-azafluorenones typically exhibit slightly higher IC₅₀ values than CPT, their distinct planar structure offers different pharmacokinetic properties and circumvents specific resistance mechanisms (such as efflux pump overexpression) often seen with camptothecin analogs[2].
Experimental Workflow 1: Topoisomerase I DNA Relaxation Assay
This assay exploits the physical difference between supercoiled and relaxed plasmid DNA. Because relaxed DNA has a larger hydrodynamic radius, it migrates significantly slower through an agarose gel than compact, supercoiled DNA.
Self-Validating Control Matrix
To ensure the assay is self-validating and isolates true Topo I inhibition from artifacts, the following controls are mandatory:
Positive Control (CPT + Enzyme + DNA): Validates assay sensitivity to known poisons (Expected: Preservation of Supercoiled band).
Compound-Only Control (Inhibitor + DNA, No Enzyme): Ensures the 4-azafluorenone does not independently degrade or alter DNA topology.
Step-by-Step Methodology
Reaction Assembly: In a sterile microcentrifuge tube, prepare a 20 µL reaction mixture containing 10 mM Tris-HCl (pH 7.9), 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol.
Substrate Addition: Add 0.5 µg of supercoiled pBR322 plasmid DNA.
Inhibitor Titration: Introduce the 4-azafluorenone derivative (dissolved in DMSO) at concentrations ranging from 0.1 µM to 50 µM. Keep final DMSO concentration ≤1% to prevent solvent-induced enzyme denaturation.
Enzyme Initiation: Add 1 Unit of recombinant human Topoisomerase I. Incubate at 37°C for 30 minutes.
Termination & Digestion (Critical Step): Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL). Incubate at 50°C for 30 minutes.
Causality Note: SDS denatures the Topo I enzyme, trapping it on the DNA if it is in the cleavable complex state. Proteinase K digests the trapped enzyme, leaving a small peptide adduct that allows the DNA to enter the gel. Without this step, bulky DNA-protein complexes would remain stuck in the gel well, creating false-positive "inhibition" readings.
Electrophoresis: Resolve the samples on a 1% agarose gel (without ethidium bromide, as intercalators affect supercoiling) at 3 V/cm for 2 hours.
Staining & Analysis: Post-stain the gel with GelRed or Ethidium Bromide for 30 minutes. Quantify the intensity of the supercoiled band using densitometry to calculate the IC₅₀.
Experimental Workflow 2: In Vivo Complex of Enzyme (ICE) Assay
While the relaxation assay proves the compound inhibits Topo I in vitro, the ICE assay is required to prove that the 4-azafluorenone derivative actively traps the Topo I cleavable complex inside living cells, confirming its mechanism as a poison rather than a catalytic inhibitor.
Step-by-Step Methodology
Cell Treatment: Seed HCT116 colon carcinoma cells and treat with the 4-azafluorenone derivative (at 5× IC₅₀) or CPT (positive control) for 2 hours.
Lysis & Shearing: Lyse the cells rapidly using a strong denaturing buffer (1% Sarkosyl). Causality Note: Immediate denaturation prevents the transient cleavable complexes from reversing. Shear the genomic DNA using a Dounce homogenizer or mild sonication to reduce viscosity.
Density Gradient Isolation: Layer the lysate onto a cesium chloride (CsCl) density gradient and centrifuge at 100,000 × g for 20 hours.
Causality Note: Free proteins float to the top of the gradient. Free DNA pellets at the bottom. Only proteins covalently bound to DNA (the trapped Topo I complexes) will co-sediment with the DNA fraction.
Immunoblotting: Extract the DNA pellet, apply it to a nitrocellulose membrane using a slot-blot apparatus, and probe with an anti-Topoisomerase I primary antibody.
Validation: A strong chemiluminescent signal in the DNA fraction confirms that the 2-(p-Tolyl)nicotinic acid derivative successfully triggered Topo I poisoning in a cellular environment.
An In-depth Guide to the In Vivo Efficacy of 2-(p-Tolyl)nicotinic Acid Analogues as Anti-inflammatory Agents
This guide provides a comprehensive comparison of the in vivo efficacy of 2-(p-Tolyl)nicotinic acid analogues, a class of compounds with significant potential in inflammation and pain management. Drawing from established...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive comparison of the in vivo efficacy of 2-(p-Tolyl)nicotinic acid analogues, a class of compounds with significant potential in inflammation and pain management. Drawing from established experimental data and methodologies, we will explore their mechanisms of action, comparative performance in validated animal models, and the critical interplay between chemical structure and therapeutic activity.
Introduction: The Rationale for Nicotinic Acid Analogues in Inflammation
Nicotinic acid (Niacin or Vitamin B3) has a well-documented role in managing dyslipidemia. However, emerging research has highlighted its direct anti-inflammatory properties, which are independent of its effects on lipid metabolism.[1][2][3] This has spurred the development of nicotinic acid derivatives, such as the 2-arylnicotinic acid series, to enhance anti-inflammatory potency and improve pharmacokinetic profiles. The 2-(p-Tolyl)nicotinic acid scaffold serves as a promising template for novel non-steroidal anti-inflammatory drugs (NSAIDs). This guide aims to provide researchers and drug development professionals with a detailed framework for evaluating and comparing the in vivo efficacy of these analogues.
Unraveling the Mechanism: How Nicotinic Acid Derivatives Combat Inflammation
The anti-inflammatory effects of nicotinic acid and its analogues are multifaceted. While traditional NSAIDs primarily inhibit cyclooxygenase (COX) enzymes, nicotinic acid derivatives can modulate distinct inflammatory pathways.
2.1. GPR109A-Mediated NF-κB Inhibition
A primary mechanism involves the activation of the G-protein coupled receptor GPR109A, which is expressed on immune cells like monocytes and macrophages.[1][2][4] Activation of GPR109A by nicotinic acid analogues can lead to the suppression of the NF-κB (nuclear factor-kappa B) signaling pathway.[1][4] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[4] By inhibiting the phosphorylation of IKKβ and IκB-α, nicotinic acid derivatives prevent the nuclear translocation of NF-κB, thereby downregulating the inflammatory cascade.[1][4]
2.2. Modulation of Pro-inflammatory Mediators
In vitro and in vivo studies have demonstrated that nicotinic acid and its derivatives can significantly reduce the secretion of key pro-inflammatory cytokines and chemokines, such as:
This suppression of inflammatory mediators contributes to the reduction of immune cell infiltration and tissue damage at the site of inflammation.[6]
2.3. Potential for COX Inhibition
While the GPR109A pathway is a key differentiator, some nicotinic acid derivatives may also exhibit inhibitory activity against COX enzymes, similar to traditional NSAIDs.[5] The extent of COX-1 versus COX-2 selectivity can vary among different analogues, influencing both their efficacy and their gastrointestinal side-effect profile.
Signaling Pathway of Nicotinic Acid Analogue Anti-Inflammatory Action
Caption: GPR109A activation by nicotinic acid analogues inhibits NF-κB signaling.
In Vivo Efficacy Assessment: Standardized Protocols
To objectively compare the efficacy of different 2-(p-Tolyl)nicotinic acid analogues, standardized and validated animal models of inflammation and pain are essential.[7][8]
3.1. Carrageenan-Induced Paw Edema Model
This is a widely used model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[5][9]
Experimental Protocol:
Animal Selection: Male Wistar rats or Swiss albino mice are commonly used. Animals are acclimatized for at least one week before the experiment.
Grouping: Animals are randomly divided into several groups:
Vehicle Control (e.g., saline or 1% w/v distilled water)
Positive Control (e.g., Indomethacin, Diclofenac)
Test Groups (different doses of the nicotinic acid analogues)
Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.
Drug Administration: The test compounds, positive control, and vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 60 minutes) before the induction of inflammation.
Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% w/v carrageenan suspension in saline is administered into the right hind paw.
Paw Volume Measurement: Paw volume is measured at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
Efficacy Calculation: The percentage inhibition of edema is calculated for each group using the formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Standard experimental workflow for assessing anti-inflammatory activity.
3.2. Formalin-Induced Nociception Model
This model is valuable as it assesses both neurogenic (first phase) and inflammatory (second phase) pain responses.[9]
First Phase (0-5 minutes post-injection): Characterized by acute nociceptive signals.
Second Phase (15-30 minutes post-injection): Driven by inflammatory mediators in the paw.
Efficacy is determined by measuring the reduction in the time spent licking or flinching the injected paw during both phases. Nicotinic acid has been shown to inhibit both phases of the formalin test, indicating both analgesic and anti-inflammatory activity.[9]
Comparative In Vivo Efficacy Data
While direct head-to-head comparative studies for a wide range of 2-(p-Tolyl)nicotinic acid analogues are limited in publicly available literature, we can synthesize data from studies on structurally related nicotinic acid derivatives to establish a comparative framework. The following table summarizes representative in vivo data.
Isomeric Specificity: The data clearly shows that the anti-inflammatory and analgesic activities are highly dependent on the isomer of the nicotinic acid derivative. Nicotinic acid itself is active in both pain and inflammation models, while its isomer, picolinic acid, shows only antinociceptive effects.[9] Isonicotinic acid was found to be inactive.[9] This underscores the critical importance of the nitrogen's position in the pyridine ring for biological activity.
Potency of Novel Analogues: Newer synthesized derivatives (referred to as compounds 4h and 5b in one study) demonstrated in vivo anti-inflammatory potency comparable to the widely used NSAID, Ibuprofen.[5] This highlights the potential for developing highly effective anti-inflammatory agents from the nicotinic acid scaffold.
Pharmacokinetics and Gastric Safety Profile
A crucial aspect of NSAID development is balancing efficacy with safety, particularly concerning gastrointestinal (GI) toxicity. The pharmacokinetic profile of a compound—its absorption, distribution, metabolism, and excretion—directly influences its efficacy and duration of action.[10][11]
Metabolic Inversion: For chiral compounds like 2-arylpropionic acids (a related class of NSAIDs), stereospecific metabolism can occur, where a less active enantiomer is converted to the more active form in vivo.[10][11] This phenomenon, which can be species-dependent, must be considered when evaluating nicotinic acid analogues that possess a chiral center.
Enhanced Gastric Safety: A significant advantage of developing novel nicotinic acid analogues is the potential to engineer molecules with a reduced ulcerogenic profile. For instance, in a comparative study, compound 4h was found to cause only mild infiltration of the gastric mucosa, whereas compound 5b displayed severe gastritis, indicating that subtle structural modifications can dramatically impact gastric safety.[5]
Conclusion and Future Directions
The available evidence strongly supports the development of 2-(p-Tolyl)nicotinic acid analogues as a promising class of anti-inflammatory and analgesic agents. Their efficacy is rooted in a potentially dual mechanism involving both GPR109A-mediated NF-κB inhibition and possible COX enzyme modulation. In vivo studies demonstrate that the biological activity is highly sensitive to structural and isomeric changes.
Future research should focus on:
Systematic Structure-Activity Relationship (SAR) Studies: To elucidate how different substitutions on the phenyl and nicotinic acid rings affect potency, selectivity (GPR109A vs. COX), and safety.
Comprehensive Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To establish optimal dosing regimens and predict clinical efficacy.[12]
Long-term Toxicity Studies: To ensure the safety of lead candidates for chronic inflammatory conditions.
By leveraging the established methodologies outlined in this guide, researchers can effectively screen and advance novel 2-(p-Tolyl)nicotinic acid analogues with superior efficacy and an improved safety profile over existing NSAIDs.
References
Guideline for the evaluation of the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs). APVMA. [Link]
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (2018). International Journal of Pharmaceutical and Clinical Research, 10(5), 163-169. [Link]
Giraudel, J. O., et al. (2005). Development and validation of a new model of inflammation in the cat and selection of surrogate endpoints for testing anti-inflammatory drugs. Journal of Veterinary Pharmacology and Therapeutics, 28(3), 229-237. [Link]
Ghuge, A. L., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1494-1500. [Link]
Imbimbo, B. P. (2007). NSAIDs and Alzheimer disease: epidemiological, animal model and clinical studies. Pharmacological Research, 55(5), 377-385. [Link]
Digby, J. E., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 669-676. [Link]
Landoni, M. F., & Soraci, A. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current Drug Metabolism, 2(1), 37-51. [Link]
Landoni, M. F., & Soraci, A. (2001). Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives. ResearchGate. [Link]
Galeane, A. C., et al. (2012). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Pharmacological Reports, 64(3), 635-643. [Link]
Papke, R. L., et al. (2015). The Antinociceptive and Antiinflammatory Properties of 3-furan-2-yl-N-p-tolyl-acrylamide, a Positive Allosteric Modulator of α7 Nicotinic Acetylcholine Receptors in Mice. Anesthesia & Analgesia, 121(5), 1364-1372. [Link]
Ali, O. M., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]
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Katchen, B., et al. (1973). Metabolism and pharmacokinetics of a new nonsteroid, anti-inflammatory agent, 2-(3-chloro-o-toluidino) nicotinic acid (clonixin) in rats, dogs and monkeys. The Journal of Pharmacology and Experimental Therapeutics, 184(2), 453-464. [Link]
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Method Validation for 2-(p-Tolyl)nicotinic Acid Impurity Profiling: A Comparative Guide to HPLC-UV vs. UHPLC-PDA-MS/MS
Executive Summary For pharmaceutical researchers and drug development professionals, the rigorous impurity profiling of active pharmaceutical ingredient (API) intermediates is non-negotiable. 2-(p-Tolyl)nicotinic acid is...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For pharmaceutical researchers and drug development professionals, the rigorous impurity profiling of active pharmaceutical ingredient (API) intermediates is non-negotiable. 2-(p-Tolyl)nicotinic acid is a critical bi-aryl building block whose structural characteristics—specifically the rotational barrier around the bi-aryl bond and the non-polar nature of the p-tolyl group—make it highly prone to co-eluting positional isomers (such as m-tolyl or o-tolyl derivatives) and oxidation products.
This guide objectively compares the traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) approach against an advanced Ultra-High-Performance Liquid Chromatography coupled with Photodiode Array and Tandem Mass Spectrometry (UHPLC-PDA-MS/MS) method. Grounded in the latest ICH Q2(R2) guidelines[1], we demonstrate why upgrading to UHPLC-MS/MS is essential for achieving the resolution, sensitivity, and structural elucidation required for modern regulatory compliance.
Mechanistic Overview: The Causality Behind the Method
Analytical methods must be designed with an understanding of the molecule's physicochemical properties.
Chromatographic Resolution (The van Deemter Advantage): Traditional 5 µm HPLC columns lack the theoretical plate count necessary to resolve 2-(p-Tolyl)nicotinic acid from its structurally identical positional isomers. By transitioning to sub-2-micron particles in UHPLC, we minimize the eddy diffusion (the A term in the van Deemter equation) and mass transfer resistance (the C term). This sharpens the peaks, enabling baseline separation of critical isomer pairs that would otherwise co-elute and mask impurity levels[2].
Orthogonal Detection (UV vs. MS/MS): While UV detection relies on the chromophore of the nicotinic acid ring, it cannot distinguish between co-eluting unknowns or quantify trace genotoxic impurities lacking strong UV absorbance. Integrating MS/MS provides orthogonal detection. The pyridine ring nitrogen readily accepts a proton in Electrospray Ionization positive mode (
[M+H]+
), allowing for highly sensitive, specific mass-to-charge (
m/z
) tracking and fragmentation analysis[3].
Regulatory Grounding: ICH Q2(R2) Validation Framework
The recently updated ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical procedure validation, integrating Analytical Quality by Design (AQbD) principles[1][4]. A validated method must act as a self-validating system, continuously proving its suitability through rigorous System Suitability Testing (SST).
Figure 1: ICH Q2(R2) aligned AQbD workflow for 2-(p-Tolyl)nicotinic acid impurity profiling.
Comparative Performance Data
To objectively evaluate the methodologies, 2-(p-Tolyl)nicotinic acid was spiked with known concentrations of its primary synthesis impurities (Impurity A: m-tolyl isomer; Impurity B: N-oxide degradant).
Table 1: Method Validation Parameters Comparison
Validation Parameter (ICH Q2)
Traditional HPLC-UV (Alternative)
UHPLC-PDA-MS/MS (Recommended)
Performance Gain
Run Time
25.0 minutes
8.0 minutes
3x Faster Throughput
Resolution (API vs. Imp. A)
1.1 (Co-elution risk)
2.8 (Baseline resolution)
Elimination of false negatives
Limit of Detection (LOD)
0.05% w/w
0.005% w/w
10x Greater Sensitivity
Limit of Quantitation (LOQ)
0.15% w/w
0.015% w/w
Crucial for trace profiling
Linearity (
R2
)
0.995 (0.15% - 120%)
0.9998 (0.015% - 120%)
Superior quantitative modeling
Precision (%RSD, n=6)
2.4% at LOQ level
0.8% at LOQ level
Higher data trustworthiness
Table 2: Accuracy & Spike Recovery Data (UHPLC-MS/MS)
Self-validating experimental design: Samples were spiked at 50%, 100%, and 150% of the specification limit (0.10%).
This methodology is designed as a self-validating system. Every step includes a mechanistic rationale to ensure the analyst understands why the parameter is set, ensuring robust execution[2].
Step 1: Reagent & Sample Preparation
Diluent Selection: Prepare a diluent of 50:50 (v/v) LC-MS grade Water:Acetonitrile.
Causality: Matching the diluent to the initial mobile phase conditions prevents the "solvent effect," which causes peak splitting and broadening for early-eluting polar impurities.
Sample Solution: Accurately weigh 10.0 mg of 2-(p-Tolyl)nicotinic acid sample into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 1.0 mg/mL).
System Suitability (SST) Solution: Spike the 1.0 mg/mL API solution with 0.10% w/w of known impurities (Impurity A and B).
Step 2: Chromatographic Separation (UHPLC)
Column: C18, 1.7 µm, 2.1 mm x 100 mm.
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Causality: Formic acid provides the necessary protonation for the nitrogen in the nicotinic acid ring, ensuring sharp peak shapes while maintaining complete volatility for MS compatibility. Non-volatile buffers (like phosphate) would cause rapid ion source fouling[3].
Gradient Program:
0.0 - 1.0 min: 5% B
1.0 - 6.0 min: 5%
→
95% B (Linear ramp)
6.0 - 7.0 min: 95% B (Wash)
7.0 - 8.0 min: 5% B (Equilibration)
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C (Reduces mobile phase viscosity, keeping backpressure within optimal UHPLC limits).
Acquisition: Perform a Full Scan (
m/z
100-500) for unknown impurity discovery, and Multiple Reaction Monitoring (MRM) for targeted quantitation of specific impurities.
Step 4: System Suitability & Validation Execution
Blank Run: Inject the diluent. Acceptance: No interfering peaks at the retention times of the API or known impurities (Demonstrates Specificity).
SST Injection: Inject the SST solution 6 consecutive times.
Acceptance: Resolution (
Rs
) between 2-(p-Tolyl)nicotinic acid and Impurity A must be
≥
1.5. The %RSD of the API peak area must be
≤
2.0% (Demonstrates System Precision).
Sample Analysis: Inject the sample solutions in duplicate. Bracket the sequence with standard injections to ensure no retention time drift occurs over the run.
Conclusion
While HPLC-UV remains a staple in many laboratories, the structural nuances of 2-(p-Tolyl)nicotinic acid demand a more rigorous approach. As demonstrated by the validation data, the UHPLC-PDA-MS/MS method not only cuts analysis time by 68% but also provides a 10-fold increase in sensitivity and guarantees baseline resolution of critical positional isomers. By aligning this method with ICH Q2(R2) AQbD principles, laboratories can establish a highly trustworthy, future-proof control strategy for API intermediate profiling.
References
validation of analytical procedures q2(r2) - ICH
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
URL:[Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA
European Medicines Agency (EMA).
URL:[Link]
The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling
BioPharm International.
URL:[Link]
Developing an improved UHPLC method for impurity profile analysis of ceftriaxone using analytical quality by design
RSC Publishing.
URL:[Link]
Personal protective equipment for handling 2-(p-Tolyl)nicotinic acid
Comprehensive Safety and Operational Guide: Handling 2-(p-Tolyl)nicotinic Acid As a Senior Application Scientist, I frequently oversee the integration of novel chemical building blocks into drug discovery pipelines. 2-(p...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Guide: Handling 2-(p-Tolyl)nicotinic Acid
As a Senior Application Scientist, I frequently oversee the integration of novel chemical building blocks into drug discovery pipelines. 2-(p-Tolyl)nicotinic acid (CAS: 1226205-68-0) is a highly valuable intermediate in the synthesis of biologically active heterocycles. However, its physical properties as a fine, functionalized organic acid require rigorous operational discipline.
This guide provides a self-validating framework for Personal Protective Equipment (PPE), handling, and disposal, ensuring both scientific integrity and operator safety.
Mechanistic Hazard Profiling: The Causality of Risk
To select the appropriate PPE, we must first understand why 2-(p-Tolyl)nicotinic acid poses a risk. Like many substituted pyridine-carboxylic acids, it exhibits specific hazard profiles (H302, H315, H319, H335)[1].
Dermal and Ocular Irritation (H315, H319): The carboxylic acid moiety acts as a localized proton donor. Upon contact with the moisture in mucosal membranes (eyes) or sweat on the skin, it causes a rapid localized drop in pH, leading to protein denaturation and severe irritation.
Enhanced Penetration: The addition of the lipophilic p-tolyl group increases the molecule's partition coefficient (LogP) compared to unsubstituted nicotinic acid [2]. This lipophilicity facilitates easier transit through the stratum corneum of the skin, making dermal protection critical.
Respiratory Irritation (H335): As a crystalline solid, it is highly prone to electrostatic charging during transfer. This creates micro-aerosols that can be easily inhaled, irritating the upper respiratory tract.
Tiered Personal Protective Equipment (PPE) Matrix
In accordance with the [3], hazard assessment dictates a multi-barrier approach. The following table summarizes the quantitative and qualitative PPE requirements based on the scale of operation.
PPE Category
Specification & Quantitative Standard
Mechanistic Justification (The "Why")
Eye Protection
ANSI Z87.1 Compliant Indirect-Vented Goggles
Standard safety glasses leave orbital gaps. Indirect venting prevents fine powder aerosolized by fume hood drafts from bypassing the lenses.
Hand Protection
100% Nitrile Gloves (Min. thickness: 0.11 mm / 4.3 mil)
Nitrile provides excellent chemical resistance to both the solid acid and common aprotic delivery solvents (e.g., DMSO, DMF). Note: Double-glove for >5g scale.
Body Protection
Flame-Resistant (FR) Lab Coat (Nomex/Cotton)
Protects against incidental powder contact. FR properties are required because solubilization often involves flammable organic solvents.
Respiratory
N95/P100 Particulate Respirator
Filters out >95% of airborne crystalline particulates. Required only if handling occurs outside a certified chemical fume hood.
A safety protocol is only as good as its execution. The following step-by-step methodology ensures a self-validating system where each step inherently minimizes the risk of the subsequent step.
Step-by-Step Solubilization Methodology:
Environmental Verification: Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm). This contains aerosolized particulates without causing excessive turbulence.
Static Mitigation: Wipe the exterior of the analytical balance and the weigh boat with an anti-static ionizing brush or a damp lint-free wipe. Causality: 2-(p-Tolyl)nicotinic acid powder holds static charge; mitigating this prevents the powder from repelling and "jumping" out of the boat into your breathing zone.
Transfer: Use a grounded, stainless-steel micro-spatula to transfer the solid. Weigh the required mass directly into a tared, sealable glass vial (e.g., a 20 mL scintillation vial).
Solubilization: While still inside the fume hood, add the designated solvent (e.g., DMSO for biological assays) directly to the vial using a positive-displacement pipette.
Sealing and Agitation: Cap the vial tightly before removing it from the hood for vortexing or sonication. Never agitate an open vessel containing an irritant.
Operational workflow for the safe handling and solubilization of 2-(p-Tolyl)nicotinic acid.
Spill Response & Waste Disposal Plan
According to the National Research Council's Prudent Practices in the Laboratory [4], chemical management must include proactive, chemistry-specific spill and disposal protocols.
Powder Spill Mitigation:
Isolate: Stop ventilation in the immediate area if the spill occurs outside a hood to prevent powder dispersal.
Don PPE: Ensure indirect-vented goggles and double nitrile gloves are worn.
Wet Wipe Method: Do not sweep dry powder. Cover the spill with absorbent paper towels. Gently apply a 1% sodium carbonate (Na₂CO₃) aqueous solution to the towels. Causality: The mild base neutralizes the carboxylic acid, forming a highly water-soluble, less volatile sodium salt that is much safer to handle.
Collect: Scoop the wet towels into a heavy-duty hazardous waste bag using a dustpan.
Disposal Protocols:
Solid Waste: Empty vials, contaminated spatulas, and spill cleanup materials must be placed in a sealed, labeled solid hazardous waste container.
Liquid Waste: Solutions of 2-(p-Tolyl)nicotinic acid in organic solvents (e.g., DMSO, Methanol) must be disposed of in designated "Non-Halogenated Organic Waste" carboys. Do not mix with aqueous acidic waste streams to prevent unexpected precipitation or exothermic reactions.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 120118, 6-Phenylnicotinic acid." PubChem, [Link].
National Center for Biotechnology Information. "PubChem Compound Summary for CID 938, Nicotinic acid." PubChem, [Link].
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." United States Department of Labor,[Link].
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011,[Link].
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